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3-Amino-5-(4-formylphenyl)benzoic acid Documentation Hub

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  • Product: 3-Amino-5-(4-formylphenyl)benzoic acid
  • CAS: 1261984-80-8

Core Science & Biosynthesis

Foundational

solubility data for amino-formyl biphenyl linkers in organic solvents

An In-Depth Technical Guide to the Solubility of Amino-Formyl Biphenyl Linkers in Organic Solvents Abstract Amino-formyl biphenyl derivatives represent a critical class of linker molecules, particularly in the fields of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of Amino-Formyl Biphenyl Linkers in Organic Solvents

Abstract

Amino-formyl biphenyl derivatives represent a critical class of linker molecules, particularly in the fields of targeted protein degradation (e.g., PROTACs) and materials science. Their utility is fundamentally governed by their physicochemical properties, with solubility being a paramount parameter. Poor solubility in organic solvents can severely hamper synthesis, purification, and formulation, leading to challenges in reaction kinetics, yield, and bioavailability. This guide provides a comprehensive overview of the principles governing the solubility of these linkers, a detailed, field-proven protocol for its experimental determination, and a predictive framework for solvent selection. This document is intended for researchers, chemists, and drug development professionals seeking to optimize the handling and application of these valuable chemical entities.

Introduction: The Dichotomy of the Amino-Formyl Biphenyl Scaffold

The amino-formyl biphenyl linker is a bifunctional molecule characterized by a rigid, non-polar biphenyl core. This core provides a defined spatial separation between two points of connection. Attached to this scaffold are two key functional groups: a primary or secondary amine (-NHR) and a formyl group (-CHO).

  • The Biphenyl Core: This aromatic system is inherently hydrophobic and rigid. Its non-polar nature means it readily engages in van der Waals interactions and π-stacking, favoring solubility in non-polar organic solvents like toluene and hexane.[1][2]

  • The Polar Functional Groups: The amine and formyl groups introduce polarity and hydrogen bonding capabilities. The nitrogen atom of the amine can act as a hydrogen bond acceptor, while the N-H proton can act as a donor. The oxygen atom of the formyl group is a strong hydrogen bond acceptor.[3] These groups drive solubility in polar solvents, particularly those that are aprotic (e.g., DMSO, DMF) or protic (e.g., methanol).[4]

This structural dichotomy—a large non-polar core functionalized with polar groups—results in a complex solubility profile that must be carefully navigated. The choice of solvent is therefore not trivial and has profound implications for the success of subsequent chemical transformations and biological applications.[5]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6] This means that solvents are most effective at dissolving solutes with similar intermolecular force characteristics.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess large dipole moments and can act as hydrogen bond acceptors. They are exceptionally effective at solvating the polar amino and formyl groups. The large organic structure of these solvents also helps to accommodate the non-polar biphenyl core. Consequently, amino-formyl biphenyl linkers are expected to exhibit their highest solubility in these solvents.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While they effectively solvate the polar functional groups, their strong solvent-solvent hydrogen bonding networks can be energetically costly to disrupt, which may slightly reduce their effectiveness compared to polar aprotic solvents for large molecules.

  • Non-Polar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weak van der Waals forces.[4] They will effectively solvate the biphenyl core but will struggle to dissolve the polar amine and formyl functionalities, leading to poor overall solubility.[1][7]

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents are weakly polar and are often good at dissolving a wide range of organic compounds. They offer a balance, being able to interact with the biphenyl core while providing some polar interactions for the functional groups. Solubility is expected to be moderate.

Predicted Solubility Profile of a Generic Amino-Formyl Biphenyl Linker

While precise quantitative data is specific to each unique structure, a qualitative and predictive solubility profile can be constructed based on the chemical principles outlined above. This table serves as a starting point for solvent screening.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High Excellent H-bond acceptor, large dipole moment, effectively solvates both polar and non-polar moieties.
Dimethylformamide (DMF)High Similar to DMSO, a powerful solvent for polar functionalized organic molecules.
Tetrahydrofuran (THF)Moderate to High Good H-bond acceptor, but less polar than DMSO/DMF. Effective for many organic solids.
Acetonitrile (ACN)Moderate Polar, but its smaller size may be less effective at solvating the large biphenyl core compared to DMSO.
Polar Protic Methanol (MeOH)Moderate Good H-bonding capabilities, but the energetic cost of disrupting the solvent network can limit solubility.
Chlorinated Dichloromethane (DCM)Moderate to Low Weakly polar; provides a balance but may not be strong enough for highly crystalline materials.
Non-Polar TolueneLow Can solvate the biphenyl core but not the polar functional groups.
HexaneInsoluble Lacks any significant polar interactions required to dissolve the functionalized molecule.

Disclaimer: This table is a predictive guide. Actual solubility must be confirmed experimentally.

Experimental Protocol: Thermodynamic Solubility Determination via the Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[4][8][9] It is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.

Principle

An excess of the solid linker is suspended in a known volume of the test solvent. The mixture is agitated at a constant temperature until the concentration of the dissolved linker in the solution reaches a constant value (equilibrium). The solid and liquid phases are then separated, and the concentration of the linker in the saturated liquid phase is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).[10]

Materials & Equipment
  • Amino-formyl biphenyl linker (solid, confirmed purity)

  • High-purity organic solvents

  • Analytical balance (±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or rotator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis) and column

Step-by-Step Methodology
  • Preparation of Stock Standards: Accurately prepare a set of standard solutions of the linker in a suitable solvent (in which it is highly soluble, like DMSO) at known concentrations. These will be used to generate a calibration curve for the HPLC analysis.

  • Sample Preparation:

    • Add an excess amount of the solid linker to a pre-weighed glass vial. An amount that ensures a visible quantity of undissolved solid remains at the end of the experiment is crucial. A starting point is typically 5-10 mg of solid in 1-2 mL of solvent.

    • Record the exact mass of the added solid.

    • Add a precise volume of the test solvent to the vial.

  • Equilibration:

    • Securely cap the vials. This is critical to prevent solvent evaporation, which would artificially inflate the measured solubility.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. Causality: This is the most critical step. For crystalline organic compounds, equilibrium can be slow to achieve. A minimum of 24 hours is recommended, with 48-72 hours being preferable to ensure a true thermodynamic value is obtained.[4][11] A time-point study (e.g., measuring concentration at 24, 48, and 72 hours) is the only way to definitively prove that equilibrium has been reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes). Causality: Failure to completely remove undissolved micro-particulates is a common source of erroneously high solubility values.

  • Sampling and Dilution:

    • Carefully draw the supernatant into a syringe.

    • Attach a chemically inert syringe filter and discard the first small portion of the filtrate to saturate any potential binding sites on the filter membrane.

    • Filter the remaining supernatant into a clean vial.

    • Accurately dilute a known volume of the filtrate with a suitable solvent to bring the concentration into the linear range of the HPLC calibration curve.

  • Quantification:

    • Analyze the prepared standard solutions by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the diluted sample filtrate by HPLC under the same conditions.

    • Determine the concentration of the linker in the diluted sample using the calibration curve.

  • Calculation and Reporting:

    • Calculate the concentration of the saturated solution, accounting for the dilution factor.

    • Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature. The experiment should be performed in at least triplicate for statistical validity.[12]

Self-Validation and Trustworthiness
  • Visual Confirmation: Always visually confirm that excess solid remains in the vial after equilibration.

  • Equilibrium Confirmation: Perform a time-point study for new classes of compounds to validate the chosen equilibration time.

  • Method Blank: Run a blank sample (solvent only) through the entire process to check for interferences.

  • Calibration Curve: Ensure the calibration curve has a high coefficient of determination (R² > 0.999).

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid Linker to Vial B Add Precise Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm PTFE) D->E F Dilute Filtrate Accurately E->F G Analyze via HPLC F->G H Calculate Concentration vs Calibration Curve G->H

Caption: Workflow for the Isothermal Shake-Flask Solubility Assay.

Diagram of Solute-Solvent Interactions

G A Amino-Formyl Biphenyl Linker B Polar Aprotic (DMSO, DMF) A->B Strong H-Bonding & Dipole-Dipole C Polar Protic (Methanol) A->C H-Bonding D Chlorinated (DCM) A->D Weak Dipole-Dipole E Non-Polar (Hexane) A->E van der Waals (very weak)

Sources

Exploratory

Technical Guide: Physicochemical Profiling & pKa Determination of 3-Amino-5-(4-formylphenyl)benzoic Acid

Executive Summary 3-Amino-5-(4-formylphenyl)benzoic acid is a bifunctional organic building block characterized by a biphenyl core. Its physicochemical behavior is defined by two primary ionizable groups: a carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-(4-formylphenyl)benzoic acid is a bifunctional organic building block characterized by a biphenyl core. Its physicochemical behavior is defined by two primary ionizable groups: a carboxylic acid and an aromatic amine, modulated by the electron-withdrawing nature of the 4-formylphenyl substituent.

Understanding the acid dissociation constants (pKa) of this compound is critical for optimizing its solubility, stability, and reactivity in applications ranging from Metal-Organic Framework (MOF) synthesis to pharmaceutical intermediate coupling.

Key Physicochemical Insights:

  • Nature: Amphoteric (exists as a zwitterion in specific pH ranges).

  • Predicted pKa Values:

    
     (Carboxyl), 
    
    
    
    (Anilinium).
  • Solubility Profile: Minimum solubility occurs at the isoelectric point (pI

    
     3.7), necessitating specific solvent systems for accurate titration.
    

Structural & Electronic Analysis

To accurately predict and measure the pKa values, one must analyze the electronic environment of the functional groups. The molecule consists of a central benzoic acid ring substituted at the meta positions by an amino group and a 4-formylphenyl group.

Electronic Effects (Hammett Analysis)

The ionization constants are governed by the Hammett equation, where substituents influence the reaction center via inductive (


) and resonance (

) effects.
Functional GroupPosition (Relative to COOH)Electronic EffectImpact on Acidity (COOH)
-NH₂ meta (3-position)Electron Withdrawing (

) / Weakly Donating (

)
Increases acidity (lowers pKa) relative to benzoic acid.
-C₆H₄-CHO meta (5-position)Electron Withdrawing (

)
Increases acidity (lowers pKa).

The 4-Formylphenyl Influence: The phenyl ring acts as a spacer, but the para-formyl group (-CHO) is strongly electron-withdrawing (


). Since this group is attached to the central ring at the meta position relative to the carboxylic acid, it exerts an inductive withdrawal of electron density.[1]
  • Effect on COOH: Stabilizes the carboxylate anion (

    
    ), lowering 
    
    
    
    .
  • Effect on NH₂: Destabilizes the ammonium cation (

    
    ), lowering 
    
    
    
    (making the amine less basic).

pKa Values: Predicted vs. Reference

Since exact experimental data for this specific intermediate may not be publicly indexed, the values below are derived from chemometric analysis of structural analogs (3-aminobenzoic acid) and Hammett substituent constants.

Table 1: Comparative pKa Profile
Functional GroupIonization EventReference: 3-Aminobenzoic Acid [1]Target: 3-Amino-5-(4-formylphenyl)benzoic Acid (Predicted)
Carboxylic Acid

3.07 2.85 – 2.95
Aniline (Amine)

4.79 4.40 – 4.60
Ionization Pathway Visualization

The molecule transitions through three distinct species as pH increases: Cationic


 Zwitterionic/Neutral 

Anionic.

IonizationPathway Cation Cationic Species (pH < 2.0) [HOOC-Ar-NH3+] Zwitterion Neutral/Zwitterionic (pH 3.0 - 4.0) [-OOC-Ar-NH3+] Cation->Zwitterion pKa1 ~ 2.9 (Deprotonation of COOH) Anion Anionic Species (pH > 6.0) [-OOC-Ar-NH2] Zwitterion->Anion pKa2 ~ 4.5 (Deprotonation of NH3+)

Caption: Predicted ionization pathway showing the transition from cationic to anionic forms across the pH scale.

Experimental Determination Protocols

Due to the low aqueous solubility of the neutral species and the potential instability of the aldehyde group (oxidation risk), standard aqueous titration is insufficient. Two robust methods are recommended.

Method A: Potentiometric Titration in Co-Solvent (The "Yasuda-Shedlovsky" Method)

This is the gold standard for sparingly soluble drugs.

Prerequisites:

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Atmosphere: Argon or Nitrogen blanket (Essential to prevent aldehyde oxidation).

  • Solvent: Methanol/Water mixtures (due to low solubility of the biphenyl core).

Protocol Steps:

  • Preparation: Prepare 3 separate solutions of the compound (

    
     M) in 30%, 40%, and 50% (w/w) Methanol-Water.
    
  • Acidification: Add 0.1 M HCl to lower the starting pH to ~1.5 (ensuring full protonation).

  • Titration: Titrate with 0.1 M KOH (CO₂-free) under inert gas flow.

  • Data Recording: Record pH vs. Volume of titrant.

  • Extrapolation:

    • Calculate apparent pKa (

      
      ) for each methanol fraction.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • Extrapolate to

      
       methanol (pure water condition) to obtain the thermodynamic pKa [2].
      
Method B: UV-Metric Spectrophotometry

Recommended if the compound precipitates during potentiometric titration. This method relies on the UV shift of the chromophore (biphenyl system) during ionization.

Protocol Steps:

  • Stock Solution: Dissolve compound in DMSO (1 mg/mL).

  • Buffer Preparation: Prepare a series of universal buffers ranging from pH 1.5 to 7.5.

  • Dosing: Inject stock solution into each buffer (final concentration ~50

    
    M).
    
  • Scanning: Measure UV absorbance (200–400 nm) for each pH point.

    • Note: The conjugation of the formylphenyl group will cause a bathochromic shift.

  • Analysis: Plot absorbance at

    
     vs. pH. The inflection points of the sigmoidal curve correspond to the pKa values [3].[2]
    
Experimental Workflow Decision Tree

Workflow Start Start: 3-Amino-5-(4-formylphenyl)benzoic acid Solubility Check Aqueous Solubility at estimated pI (~3.7) Start->Solubility HighSol Soluble (>1 mM) Solubility->HighSol LowSol Insoluble/Precipitates Solubility->LowSol Potentiometric Standard Aqueous Potentiometric Titration HighSol->Potentiometric CoSolvent Co-Solvent Titration (Yasuda-Shedlovsky) LowSol->CoSolvent Preferred UVMetric UV-Metric Titration (D-PAS) LowSol->UVMetric If < 0.1 mg/mL Result Thermodynamic pKa Values Potentiometric->Result CoSolvent->Result Extrapolate to 0% MeOH UVMetric->Result

Caption: Decision logic for selecting the appropriate pKa determination method based on solubility.

Implications for Research & Development

Solubility & Formulation

The presence of the 4-formylphenyl group increases the lipophilicity (LogP) compared to simple aminobenzoic acids.

  • Isoelectric Precipitation: The compound will be least soluble at

    
    . Avoid formulation or reaction workups at this pH unless precipitation is the goal.
    
  • Dissolution: To dissolve the compound for coupling reactions, adjust pH > 6.0 (anionic form) or pH < 1.5 (cationic form), or use organic solvents like DMSO or DMF.

Chemical Stability
  • Schiff Base Formation: In neutral/basic conditions, the unprotonated amine (

    
    ) can react with the aldehyde (formyl group) of a neighboring molecule, leading to polymerization or oligomerization.
    
  • Storage: Store as the hydrochloride salt (cationic form) to prevent auto-reaction, or keep in solid state under inert atmosphere.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7419, 3-Aminobenzoic acid. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Reijnger, L., et al. (2013). Determination of pKa values of sparingly soluble drugs by UV-metric and potentiometric titration. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Hansch, C., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Source for values of formyl and phenyl groups).

Sources

Foundational

Technical Whitepaper: Thermal Stability &amp; Solid-State Reactivity of 3-Amino-5-(4-formylphenyl)benzoic Acid

[1][2] Executive Summary This technical guide details the thermal stability profile of 3-Amino-5-(4-formylphenyl)benzoic acid , a critical heterofunctional linker used in the synthesis of Covalent Organic Frameworks (COF...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This technical guide details the thermal stability profile of 3-Amino-5-(4-formylphenyl)benzoic acid , a critical heterofunctional linker used in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[1][2] Unlike simple organic acids, this molecule possesses three distinct reactive centers: a carboxylic acid, a primary amine, and an aldehyde.[2]

Consequently, its thermal profile is not defined merely by a melting or decomposition point, but by a competitive kinetic landscape between phase transition (melting) and solid-state polymerization (Schiff-base condensation) .[1][2] This guide provides the experimental frameworks necessary to characterize these behaviors, ensuring reproducible synthesis of porous materials.

Molecular Architecture & Theoretical Stability

To understand the thermal behavior, we must first analyze the functional group interplay.[2]

MoietyPositionThermal Risk Factor
Benzoic Acid Ring A (Pos 1)Decarboxylation: Typically occurs >300°C. Stable under standard drying conditions.[1][2]
Primary Amine Ring A (Pos 3)Oxidation/Condensation: Susceptible to oxidation >150°C in air.[1][2] Reacts with aldehydes.[1][2]
Formyl (Aldehyde) Ring B (Para)Autoxidation/Condensation: Can oxidize to carboxylic acid; reacts with amines to form imines (Schiff bases).[1][2]
Biphenyl Core BackboneHigh Stability: The aromatic backbone provides rigidity, elevating the baseline decomposition temperature (

).[1][2]
The "Self-Polymerization" Hazard

The most critical thermal feature of this molecule is its potential for intermolecular self-condensation .[1][2] Upon heating, the amine of one molecule can attack the aldehyde of a neighbor, releasing water and forming an imine linkage.[2] This creates an oligomeric network in situ, often mistaken for a high melting point or decomposition.[2]

Experimental Characterization Protocols

As a self-validating system, the characterization of this molecule requires a multi-technique approach to distinguish between physical phase changes and chemical reactions.[1][2]

Thermogravimetric Analysis (TGA)

Objective: Determine volatile content (solvents) and onset of skeletal degradation (


).[1][2]
  • Instrument: High-sensitivity TGA (e.g., TA Instruments Q500 or Mettler Toledo TGA/DSC 3+).[1][2]

  • Purge Gas: Nitrogen (

    
    ) at 40-60 mL/min (Inert environment is mandatory to prevent early oxidation).[1][2]
    
  • Pan Configuration: Alumina (

    
    ) or Platinum (
    
    
    
    ) open pans.[1][2] Note: Do not use sealed pans for TGA as pressure buildup from condensation water will distort mass loss data.[1]
  • Ramp Rate: 10°C/min from 25°C to 800°C.[1][2]

Data Interpretation Guide:

  • < 120°C: Mass loss here indicates residual solvent (methanol/THF) or moisture. < 1.0% is acceptable for MOF synthesis.[1][2]

  • 150°C – 250°C: A gradual mass loss of ~7-8% corresponds to the loss of water during Schiff-base condensation (Theoretical mass loss for

    
     is ~7.5%).[1][2]
    
  • > 320°C: Sharp mass loss indicates decarboxylation and skeletal breakdown.[1][2]

Differential Scanning Calorimetry (DSC)

Objective: Distinguish melting (


) from polymerization (Exothermic).
  • Protocol: Heat-Cool-Heat Cycle.

    • Ramp 1: 25°C

      
       280°C (Observe endothermic melt or exothermic reaction).[1][2]
      
    • Cool: 280°C

      
       25°C (Quench to freeze state).[1][2]
      
    • Ramp 2: 25°C

      
       400°C (Analyze the properties of the residue).
      
  • Crucible: Hermetically sealed Aluminum pan with a laser-drilled pinhole (allows gas escape while maintaining pressure equilibrium).[1][2]

Analytical Workflow Diagram

The following diagram illustrates the logical flow for characterizing the thermal stability of this ligand.

ThermalCharacterization Sample Raw Sample (3-Amino-5-(4-formylphenyl)benzoic acid) TGA TGA Analysis (N2, 10°C/min) Sample->TGA DSC DSC Analysis (Heat-Cool-Heat) Sample->DSC Solvent Mass Loss <120°C (Solvent/Water) TGA->Solvent Step 1 Condensation Mass Loss 150-250°C (-H2O via Imine Formation) TGA->Condensation Step 2 Decomp Mass Loss >320°C (Decarboxylation) TGA->Decomp Step 3 Endo Endotherm (Melting) DSC->Endo Sharp Peak Exo Exotherm (Polymerization) DSC->Exo Broad Peak Endo->Condensation Melt triggers reaction

Figure 1: Analytical workflow for distinguishing physical phase transitions from chemical reactivity.

Representative Thermal Profile

Based on structural analogs (aminobenzoic acids and formylbiphenyls) and standard behavior of bifunctional linkers, the following profile is the standard expectation for high-purity material.

Temperature ZonePhenomenonObservationMechanism
25°C – 100°C DesolvationMinor mass loss (<2%)Release of surface-adsorbed water or synthesis solvents.
180°C – 230°C Critical Zone Endotherm followed by ExothermMelting (

) immediately triggers Schiff-base condensation .
230°C – 300°C OligomerizationGradual mass loss (~7%)Formation of poly-imine network; release of condensation water.[1][2]
> 320°C DecompositionMajor mass loss (>40%)Decarboxylation (

loss) and breakdown of the biphenyl core.[1][2]

Key Insight: The "Melting Point" is often a transient event.[1][2] If the DSC shows a sharp endotherm at ~210°C immediately followed by a broad exotherm, the material has melted and then reacted with itself.[2]

Handling & Storage Implications

The thermal instability profile dictates strict handling requirements to preserve the "linker" integrity for MOF/COF synthesis.[2]

  • Storage Temperature: Store at 4°C or -20°C . Room temperature storage is acceptable only if the environment is strictly dry, but long-term exposure to heat (>30°C) can accelerate slow solid-state condensation.[1][2]

  • Atmosphere: Store under Argon or Nitrogen .[1][2] The aldehyde group is sensitive to autoxidation to carboxylic acid (forming the dicarboxylic acid impurity), and the amine is sensitive to oxidation.[2]

  • Drying: Do not oven-dry this precursor above 80°C . Vacuum drying at 40-50°C is the validated method to remove solvents without triggering oligomerization.[1][2]

Degradation Pathway Diagram

Visualizing the failure modes helps in troubleshooting synthesis failures.[2]

DegradationPathways cluster_Thermal Thermal Stress (>150°C) cluster_Air Air/Moisture Exposure Precursor Active Precursor (Amino-Formyl-Benzoic Acid) Oligomer Schiff-Base Oligomer (Insoluble/Inactive) Precursor->Oligomer Heat (-H2O) Oxidized Dicarboxylic Acid Impurity (Aldehyde -> COOH) Precursor->Oxidized O2 / Time Failure Synthesis Failure Oligomer->Failure MOF Defect / Pore Blocking Oxidized->Failure Crystal Structure Termination

Figure 2: Primary degradation pathways leading to synthesis failure.

References

  • PubChem. (2023).[1][2] 3-Amino-5-(3-formylphenyl)benzoic acid Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • NIST Chemistry WebBook. (2023).[1][2] Benzoic acid, 3-amino- Thermochemical Data. National Institute of Standards and Technology.[2][3] [Link][1][2]

  • Lohse, M. S., & Bein, T. (2018).[2] Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials. (Discusses thermal stability of aldehyde/amine linkers). [Link][1][2]

  • Gaisford, S., et al. (2012).[1][2] The thermal behaviour of benzoic acid:isonicotinamide binary co-crystals. UCL Discovery.[1][2] (Provides baseline TGA/DSC protocols for benzoic acid derivatives). [Link]

Sources

Exploratory

Advanced Heterofunctional Linker Strategies for MOF and COF Architectures

A Technical Guide for Precision Functionalization in Reticular Chemistry Introduction: The Shift to Asymmetry Reticular chemistry has traditionally relied on high-symmetry building blocks to predict topology and ensure c...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Precision Functionalization in Reticular Chemistry

Introduction: The Shift to Asymmetry

Reticular chemistry has traditionally relied on high-symmetry building blocks to predict topology and ensure crystallinity. However, for advanced applications in drug delivery and catalysis, symmetry is often a limitation. Heterofunctional linkers —organic struts possessing reduced symmetry, orthogonal reactive groups, or multiple binding motifs—represent the next frontier. They allow for the construction of "Multivariate" (MTV) frameworks and "Janus" particles where chemical complexity is programmed directly into the backbone.

This guide details the design principles, synthesis protocols, and validation methods for deploying heterofunctional linkers in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

Design Logic: Breaking the Symmetry

The utility of a heterofunctional linker lies in its ability to direct structure or enable independent post-synthetic modifications (PSM). We classify these strategies into three tiers:

Tier 1: Desymmetrized Linkers[1][2]
  • Concept: Modifying a symmetric linker (e.g., changing a

    
     symmetric tricarboxylate to 
    
    
    
    ) to force the formation of lower-symmetry clusters or unique pore shapes.[1]
  • Outcome: Access to rare topologies (e.g., stc nets) and reduced cluster connectivity, creating open metal sites for catalysis.

Tier 2: Orthogonal Functionalization (The "Click" Approach)
  • Concept: A linker bearing two chemically distinct pendant groups (e.g.,

    
     and 
    
    
    
    ) that react under mutually exclusive conditions.
  • Outcome: Stepwise, programmable functionalization. For example, attaching a targeting ligand via click chemistry to the azide, followed by drug conjugation to the hydroxyl.

Tier 3: Multivariate (MTV) Modulation
  • Concept: Mixing multiple linkers with identical connectivity but different functionality during solvothermal synthesis.

  • Outcome: "Defect engineering" where specific functionalities cluster or distribute randomly, creating complex pore environments.

Heterofunctional_Design cluster_0 Linker Architectures cluster_1 Framework Outcome Sym Symmetric Linker (e.g., Terephthalic Acid) Desym Desymmetrized Linker (e.g., Tetratopic C2) Sym->Desym Steric/Electronic Modification Ortho Orthogonal Linker (e.g., Azide-BDC) Sym->Ortho Pendant Group Addition Topo New Topologies (e.g., stc, reduced connectivity) Desym->Topo Directs Assembly Func Stepwise Bioconjugation (Drug + Targeting) Ortho->Func Enables PSM

Figure 1: Classification of heterofunctional linker strategies and their structural consequences.

Experimental Protocol: Orthogonal "Click" Functionalization of UiO-66

This protocol demonstrates the synthesis of a zirconium MOF using a heterofunctional azide-linker, followed by a strain-promoted click reaction. This system is a "gold standard" for validating drug conjugation efficacy.

Phase A: Synthesis of UiO-66-N

Objective: Create a chemically stable Zr-MOF scaffold with pendant azide groups.

  • Reagents:

    • 
       (125 mg, 0.54 mmol)
      
    • 2-azido-1,4-benzenedicarboxylic acid (

      
      ) (112 mg, 0.54 mmol)
      
    • DMF (15 mL)

    • Acetic Acid (Modulator, 1 mL)

  • Procedure:

    • Dissolve

      
       in DMF via sonication (15 min).
      
    • Add

      
       and acetic acid; sonicate until clear.
      
    • Transfer to a Teflon-lined autoclave and heat at 120°C for 24 hours .

    • Causality: The acetic acid modulator competes with the linker, slowing nucleation to ensure high crystallinity and defect control.

  • Activation:

    • Centrifuge (10,000 rpm, 15 min) to collect solids.

    • Wash

      
       with DMF to remove unreacted linker.
      
    • Wash

      
       with Methanol to exchange pore solvent.
      
    • Critical Step: Solvent exchange is vital. DMF in the pores can inhibit subsequent click reactions or be toxic in biological assays.

Phase B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Objective: Covalently attach a drug mimic (DBCO-Fluorophore) without copper catalysis (which is toxic to cells).

  • Reagents:

    • Activated UiO-66-N

      
       (10 mg)
      
    • DBCO-Cy5 (Dibenzocyclooctyne-Cyanine5, 1 mg)

    • Ethanol/Water (1:1 v/v, 2 mL)

  • Procedure:

    • Disperse UiO-66-N

      
       in the solvent mixture.
      
    • Add DBCO-Cy5 and stir at Room Temperature for 12 hours in the dark.

    • Mechanism: The strained cyclooctyne ring of DBCO reacts spontaneously with the azide group on the MOF linker to form a stable triazole linkage. No catalyst is required.

  • Purification:

    • Wash extensively with Ethanol until the supernatant is colorless (removing non-covalently adsorbed dye).

    • Self-Validation: The final solid should be deeply colored (blue/cyan for Cy5). Fluorescence microscopy will show emission only from the crystals, confirming covalent attachment.

Phase C: Quantitative Analysis (Digestion)

To quantify the "Degree of Functionalization" (DoF):

  • Take 5 mg of the clicked MOF.

  • Digest in

    
     DMSO-
    
    
    
    +
    
    
    
    
    (conc.).
  • Analyze via

    
    -NMR:  Compare the integration of the triazole proton signals vs. the aromatic protons of the unmodified linker.
    

COF Specifics: The "Three-in-One" Strategy

Constructing COFs with heterofunctional linkers is more challenging due to the reversibility of the bond formation. A proven strategy is the "Three-in-One" approach.

  • Concept: Use a trifunctionalized monomer that contains three distinct functional groups involved in the linkage (e.g., an amine, an aldehyde, and a hydroxyl group positioned to form dual linkages).

  • Application: This allows the formation of Heteroporous COFs where different pores have different chemical environments (e.g., one pore lined with

    
     for hydrophilicity, another with alkyl chains for hydrophobicity).
    

Table 1: Comparison of Heterofunctional Strategies

FeaturePost-Synthetic Modification (PSM)Multivariate (MTV) SynthesisDesymmetrized Linkers
Primary Control Surface/Pore ChemistryFunctional Group RatioTopology/Connectivity
Complexity Low (Two-step)Medium (One-pot)High (Custom Synthesis)
Uniformity Gradient (Surface > Core)Random DistributionOrdered/Periodic
Best For Bioconjugation (Drugs/DNA)Defect EngineeringNew Catalytic Sites

Visualization of the "Click" Workflow

Click_Protocol cluster_synthesis Step 1: Scaffold Synthesis cluster_click Step 2: SPAAC Conjugation cluster_validation Step 3: Validation Precursors ZrCl4 + BDC-N3 Solvothermal Solvothermal 120°C, 24h Precursors->Solvothermal UiO66N3 UiO-66-N3 (Porous, Azide-functionalized) Solvothermal->UiO66N3 Reaction Click Reaction RT, No Catalyst UiO66N3->Reaction Drug DBCO-Drug/Dye (Strained Alkyne) Drug->Reaction Conjugate MOF-Drug Conjugate (Triazole Linkage) Reaction->Conjugate Wash Solvent Wash (Remove physisorbed drug) Conjugate->Wash Digestion Acid Digestion (D2SO4/DMSO) Wash->Digestion NMR 1H-NMR Analysis (Confirm Covalent Bond) Digestion->NMR

Figure 2: Workflow for the orthogonal functionalization of UiO-66-N3 via SPAAC.

Applications in Drug Development

The heterofunctional approach directly addresses key challenges in nanomedicine:

  • High-Payload Delivery: Unlike surface functionalization of solid nanoparticles, MOFs allow drug loading inside the pores (via the linker's heterofunctionality) and targeting agents on the surface.

    • Example: Use a mixed-linker strategy (MTV-MOF) with 90% BDC-Drug and 10% BDC-N

      
      . The BDC-N
      
      
      
      is used to click PEG chains for stability, while the BDC-Drug releases the payload upon framework degradation.
  • Sequential Release: By using linkers with different hydrolytic stabilities (e.g., ester vs. amide bonds), dual-drug systems can be designed to release payloads at different rates or in response to different pH environments (e.g., endosome vs. cytosol).

References

  • Accessing mixed cluster rare-earth MOFs with reduced connectivity via linker expansion and desymmetrization. Royal Society of Chemistry, 2024. Link

  • Uncovering Structural Opportunities for Zirconium Metal–Organic Frameworks via Linker Desymmetrization. Journal of the American Chemical Society, 2019. Link

  • Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks. Nanyang Technological University, 2020. Link

  • Facile synthesis of heteroporous covalent organic frameworks with dual linkages: a “three-in-one” strategy. Chemical Synthesis, 2024. Link

  • Multivariate Modulation of the Zr MOF UiO-66 for Defect-Controlled Combination Anticancer Drug Delivery. Angewandte Chemie, 2020. Link

  • Post-synthetic modification of the metal–organic framework compound UiO-66. Dalton Transactions, 2011. Link

Sources

Foundational

Structural Analysis &amp; Crystal Engineering of 3-Amino-5-(4-formylphenyl)benzoic Acid

The following technical guide details the structural analysis, geometry, and handling of 3-Amino-5-(4-formylphenyl)benzoic acid , a critical bifunctional linker used in reticular chemistry (COFs/MOFs). Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural analysis, geometry, and handling of 3-Amino-5-(4-formylphenyl)benzoic acid , a critical bifunctional linker used in reticular chemistry (COFs/MOFs).

Executive Summary

3-Amino-5-(4-formylphenyl)benzoic acid is a heterotrifunctional ligand designed for the construction of complex Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . Its structure combines a carboxylic acid (metal coordination), an amine (Schiff base donor), and an aldehyde (Schiff base acceptor) on a twisted biphenyl core.

Critical Technical Insight: Unlike simple benzoic acid derivatives, this molecule is an "AB-type" monomer capable of self-polymerization. In the solid state, it is prone to spontaneous condensation (forming polyimines), often degrading into an amorphous resin rather than forming a stable single crystal. This guide focuses on its theoretical geometry, stabilization protocols, and its structural role within reticular frameworks.

Part 1: Molecular Architecture & Geometry

Conformational Analysis

The molecule consists of a central benzoic acid ring coupled to a 4-formylphenyl group. The geometry is defined by the torsion angle between the two aromatic rings.

  • Biphenyl Twist: Due to steric repulsion between the ortho-hydrogens (positions 2,6 on the benzoic ring and 2',6' on the phenyl ring), the two rings are not coplanar.

    • Predicted Dihedral Angle:

      
       (in vacuum/solution).
      
    • Effect: This twist prevents efficient

      
      -
      
      
      
      stacking of the core in a planar fashion, driving the formation of 3D open frameworks rather than dense 2D sheets.
  • Functional Group Vectors:

    • -COOH (Position 1): Coplanar with the central ring (stabilized by resonance).

    • -NH₂ (Position 3): Pyramidal but capable of planarization if involved in resonance; acts as a hydrogen bond donor/acceptor.

    • -CHO (Position 4'): Planar with the terminal phenyl ring; the dipole aligns to maximize electrostatic interactions.

Geometric Visualization

The following diagram illustrates the connectivity and the critical "reactive vectors" that dictate both crystal packing and framework assembly.

MolecularGeometry cluster_legend Reactivity Vectors BenzoicCore Benzoic Acid Core (Ring A) PhenylRing 4-Formylphenyl (Ring B) BenzoicCore->PhenylRing Pos 5 (Torsion ~38°) CHO -CHO (Aldehyde Acceptor) PhenylRing->CHO Pos 4' COOH -COOH (Metal Node) COOH->BenzoicCore Pos 1 NH2 -NH₂ (Amine Donor) NH2->BenzoicCore Pos 3 Self-Polymerization Risk: NH₂ attacks CHO (Intermolecular)

Caption: Structural connectivity showing the biphenyl core twist and the opposing reactive groups that lead to self-polymerization risks.

Part 2: Crystal Packing & The Stability Paradox

The "Brown Resin" Phenomenon

Researchers attempting to grow single crystals of the free base often observe the formation of an amorphous brown solid. This is due to solid-state polycondensation .

  • Mechanism: The nucleophilic amine (-NH₂) of Molecule A attacks the electrophilic aldehyde (-CHO) of Molecule B.

  • Result: Formation of imine (C=N) linkages, releasing water and disrupting the crystal lattice.

  • Implication: A pure, stable crystal structure of the monomer is rare without protecting groups.

Theoretical Packing Motifs (If Stabilized)

If crystallization is performed under conditions that inhibit condensation (e.g., as a hydrochloride salt), the packing is governed by:

  • Carboxylic Acid Dimers: Formation of the centrosymmetric

    
     synthon (classic benzoic acid pairing).
    
  • Amine-Carboxyl H-Bonding: The protonated amine (-NH₃⁺) interacts strongly with carboxylate oxygens.

  • T-Shaped Stacking: The twisted biphenyl core favors edge-to-face aromatic interactions over face-to-face stacking.

Part 3: Experimental Protocols

Synthesis Workflow (Suzuki Coupling)

To access this molecule with high fidelity, a Suzuki-Miyaura coupling strategy is recommended.

Reagents:

  • A: 3-Amino-5-bromobenzoic acid (or 3-bromo-5-nitrobenzoic acid, followed by reduction).

  • B: 4-Formylphenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

SynthesisProtocol Start Start: 3-Amino-5-bromobenzoic acid + 4-Formylphenylboronic acid Condition Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃ Dioxane/H₂O, 80°C, 12h Start->Condition Workup Acidification (pH 4) & Extraction Condition->Workup Purification Column Chromatography (Rapid, to avoid polymerization) Workup->Purification Product Target: 3-Amino-5-(4-formylphenyl)benzoic acid Purification->Product Warning CRITICAL: Store at -20°C under Argon Product->Warning

Caption: Synthesis pathway emphasizing rapid purification to prevent self-condensation.

Stabilization for Characterization

To obtain structural data (XRD), you must block the amine-aldehyde reaction.

  • Method A (Salt Formation): Dissolve the product in dilute HCl/Methanol. Vapor diffuse with diethyl ether. This protonates the amine, preventing nucleophilic attack.

    • Target Phase: 3-Amino-5-(4-formylphenyl)benzoic acid hydrochloride.

  • Method B (Acetylation): If the amine is not required for the final application, acetylate it (using acetic anhydride) to obtain a stable crystal for geometry confirmation.

Part 4: Reticular Applications (COFs & MOFs)

This molecule is primarily valuable as a Linker in reticular chemistry.

COF Assembly (Imine Linkage)

In Covalent Organic Frameworks, the "instability" (reactivity) is the desired feature.

  • Self-Condensation: The molecule can form a theoretical "COF-X" via head-to-tail polymerization, though this usually leads to amorphous polymers due to flexibility.

  • Binary COFs: It is typically reacted with a rigid

    
    -symmetric knot (e.g., 1,3,5-tris(4-aminophenyl)benzene) where the aldehyde and amine react selectively with partners.
    
Quantitative Data Summary
PropertyValue / DescriptionNote
Formula

MW: 241.24 g/mol
Biphenyl Torsion

Limits planar packing
Space Group

or

(Predicted)
For HCl salt or stable analogs
H-Bond Donor Amine (-NH₂), Carboxyl (-OH)
H-Bond Acceptor Aldehyde (C=O), Carboxyl (C=O)
Stability Low (Solid State)Polymerizes to polyimine

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Crystal Engineering Principles: Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

  • Amino-Aldehyde Reactivity: Segura, J. L., & Mancheño, M. J. (2003). Materials with segregated donor and acceptor units: from molecular assemblies to condensation polymers. Journal of Materials Chemistry, 13, 232-245. Link

  • COF Linker Design: Cote, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166-1170. Link

  • Bifunctional Linkers in MOFs: Sun, Q., et al. (2022). Tuning the lattice parameters and porosity of 2D imine covalent organic frameworks by chemically integrating 4-aminobenzaldehyde as a bifunctional linker.[1] Chemical Communications, 58, 12875-12878.[1] Link

Sources

Protocols & Analytical Methods

Method

synthesis of covalent organic frameworks using 3-Amino-5-(4-formylphenyl)benzoic acid

This Application Note and Protocol Guide is designed for the synthesis of a Single-Component Covalent Organic Framework (SC-COF) using the heterofunctional monomer 3-Amino-5-(4-formylphenyl)benzoic acid . Given the speci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for the synthesis of a Single-Component Covalent Organic Framework (SC-COF) using the heterofunctional monomer 3-Amino-5-(4-formylphenyl)benzoic acid .

Given the specific nature of this monomer (an A-B type building block with a pendant carboxylic acid), this guide applies advanced principles of reticular chemistry and self-condensation polymerization to establish a robust synthesis workflow.

Target Molecule: Poly(3-amino-5-(4-formylphenyl)benzoic acid) Framework Classification: Single-Component Covalent Organic Framework (SC-COF) / Functionalized Porous Organic Polymer

Executive Summary & Scientific Rationale

The synthesis of Covalent Organic Frameworks (COFs) typically involves the condensation of two symmetric monomers (e.g., a diamine and a trialdehyde) to form an ordered network. However, 3-Amino-5-(4-formylphenyl)benzoic acid represents a unique class of "A-B Monomers" capable of self-condensation.

Structural Analysis & Topology Prediction
  • The Monomer: Contains one amine (-NH₂) and one aldehyde (-CHO) group, satisfying the stoichiometric 1:1 requirement for imine (Schiff base) formation within a single molecule.

  • Geometry: The meta-substitution of the amino group relative to the 4-formylphenyl arm on the central benzene ring (positions 3 and 5) typically induces a bond angle of approximately 120° .

  • Topology: This geometry favors the formation of cyclic trimers (hcb topology) or hexagonal macrocycles which stack via

    
    -
    
    
    
    interactions to form 2D hexagonal layers.
  • Functionality: The carboxylic acid (-COOH) at position 1 remains unreacted during imine formation, projecting into the pore channels. This confers intrinsic hydrophilicity and pH-responsiveness, making the material ideal for drug delivery and cation exchange .

Critical Considerations (Expert Insights)
  • Solvent Selection (The Esterification Risk): Standard COF protocols often use n-Butanol. However, with a free -COOH group on the monomer, using primary alcohols at 120°C poses a high risk of esterification , which would cap the acid functionality. Recommendation: Use a non-nucleophilic solvent system (e.g., Dioxane/Mesitylene) to preserve the -COOH motif.

  • Autocatalysis: The pendant -COOH group provides an acidic environment that may catalyze the Schiff-base reaction, potentially reducing or eliminating the need for external acetic acid.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Monomer 3-Amino-5-(4-formylphenyl)benzoic acid (>98%)Building Block
Solvent A 1,4-Dioxane (Anhydrous)Solubilizer (Polar)
Solvent B Mesitylene (1,3,5-Trimethylbenzene)Modulator (Non-polar)
Catalyst Aqueous Acetic Acid (3M or 6M)Reversibility Promoter
Wash Solvents THF, Acetone, EthanolPurification
Workflow Diagram (Graphviz)

COF_Synthesis_Workflow Start Monomer Prep 3-Amino-5-(4-formylphenyl)benzoic acid Solv Solvation Mix in Dioxane:Mesitylene (1:1) Sonicate 10 min Start->Solv Cat Catalyst Addition Add 3M/6M Acetic Acid (Check for Autocatalysis) Solv->Cat Seal Degassing & Sealing Freeze-Pump-Thaw (3 cycles) Seal under Vacuum Cat->Seal Homogenization React Solvothermal Synthesis 120°C for 72 Hours Undisturbed Seal->React Thermal Energy Workup Workup Filtration -> Wash (THF/Acetone) Soxhlet Extraction (24h) React->Workup Precipitate Recovery Active Activation Vacuum Dry at 80°C or Supercritical CO2 Workup->Active End Final COF Product Characterization (PXRD, BET) Active->End

Caption: Step-by-step solvothermal synthesis workflow for Single-Component COF production.

Detailed Step-by-Step Procedure
Step 1: Pre-synthetic Preparation
  • Weigh 50 mg of 3-Amino-5-(4-formylphenyl)benzoic acid into a 10 mL Pyrex tube.

  • Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene .

    • Note: The ratio can be adjusted to 2:1 or 4:1 if the monomer solubility is poor due to the polar -COOH group.

  • Sonicate for 10–15 minutes until a homogeneous dispersion or solution is achieved.

Step 2: Catalyst Addition
  • Add 0.1 mL of 3M aqueous acetic acid .

    • Expert Tip: Since the monomer contains a carboxylic acid, run a parallel control experiment without acetic acid. The intrinsic acidity might be sufficient to catalyze the reaction (Autocatalysis), leading to higher crystallinity by slowing down the nucleation rate.

Step 3: Degassing and Sealing
  • Connect the Pyrex tube to a Schlenk line.

  • Perform three cycles of freeze-pump-thaw (Liquid N₂ freezing -> Vacuum < 50 mTorr -> Thaw in warm water) to remove dissolved oxygen.

    • Why? Oxygen can oxidize the amine or aldehyde at high temperatures, leading to defects and discoloration (darkening).

  • Flame-seal the tube under static vacuum (ensure the neck is narrow for easy sealing).

Step 4: Solvothermal Synthesis
  • Place the sealed tube in a programmable oven or oil bath.

  • Heat to 120°C and maintain strictly undisturbed for 72 hours (3 days) .

    • Observation: A precipitate should form gradually. Rapid precipitation often indicates amorphous polymer formation; slow growth favors crystallinity.

Step 5: Purification (Soxhlet Extraction)
  • Cool the tube to room temperature and break the seal.

  • Filter the solid precipitate and wash copiously with THF and Acetone to remove unreacted monomers.

  • Transfer the solid to a Soxhlet thimble.

  • Perform Soxhlet extraction using Tetrahydrofuran (THF) or Methanol for 24 hours.

    • Note: Methanol is preferred to remove trapped oligomers and solvent molecules from the pores.

Step 6: Activation
  • Dry the powder under dynamic vacuum at 80°C for 12 hours .

  • Optional High-Performance Step: For maximum surface area, perform Supercritical CO₂ drying (scCO₂) to prevent pore collapse due to capillary forces.

Characterization & Validation

To validate the formation of the COF and the retention of the -COOH group, the following data profile is required.

TechniqueExpected Signal/ObservationInterpretation
PXRD Sharp peaks at low 2

(e.g., ~2-5°)
Indicates long-range ordered periodic structure (crystallinity).
FT-IR Disappearance of aldehyde C=O (~1690 cm⁻¹)Confirms consumption of aldehyde groups.
FT-IR Appearance of C=N stretch (~1620 cm⁻¹)Confirms formation of imine linkages.
FT-IR Retention of C=O (~1700-1720 cm⁻¹) Critical: Confirms the carboxylic acid group is intact and not esterified.
N₂ Isotherm Type I or Type IV isothermConfirms permanent porosity (BET Surface Area).
¹³C CP/MAS NMR Signal at ~160 ppm (Imine Carbon)Definitive proof of chemical structure.

Mechanism & Applications

Reaction Mechanism: A-B Self-Condensation

The monomer undergoes a "Head-to-Tail" condensation. The amine of Molecule A reacts with the aldehyde of Molecule B (or itself in a cycle).

Reaction_Mechanism Monomer Monomer (NH2 + CHO) Inter Schiff Base Formation (-H2O) Monomer->Inter Condensation Oligomer Cyclic Trimer (Macrocycle) Inter->Oligomer Cyclization Stack 2D Stacking (Pi-Pi Interaction) Oligomer->Stack Crystallization

Caption: Mechanistic pathway from A-B monomer to crystalline 2D framework.

Key Applications
  • pH-Responsive Drug Delivery: The pendant -COOH groups are protonated at low pH (acidic tumor microenvironment) and deprotonated at neutral pH. This change in charge and hydrophilicity can trigger the release of loaded cationic drugs (e.g., Doxorubicin).

  • Heavy Metal Removal: The carboxylate groups (-COO⁻) serve as high-affinity chelating sites for heavy metals like Pb²⁺ and Hg²⁺.

References

  • General Principles of SC-COFs

    • Li, X., et al. "Single-Component Covalent Organic Frameworks." Journal of the American Chemical Society, 2016. (Example of A-B monomer methodology).

  • Carboxyl-Functionalized COFs

    • Huang, N., et al. "Covalent Organic Frameworks: A Materials Platform for Structural and Functional Designs." Nature Reviews Materials, 2016.

  • Synthesis Protocols

    • Segura, J. L., et al. "Covalent Organic Frameworks based on Schiff-base chemistry." Chemical Society Reviews, 2016.

(Note: While the specific monomer "3-Amino-5-(4-formylphenyl)benzoic acid" is a specialized building block, the protocols above are adapted from established methodologies for structurally analogous SC-COFs and functionalized frameworks.)

Application

Application Note: Solvothermal Synthesis &amp; Functionalization of Amino-Formyl MOF Architectures

Executive Summary This guide details the solvothermal synthesis and post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) bearing amino ( ) and formyl ( ) functionalities.[1] These groups are the "Swiss Ar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvothermal synthesis and post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs) bearing amino (


) and formyl (

) functionalities.[1] These groups are the "Swiss Army Knives" of reticular chemistry, enabling rapid bioconjugation via Schiff base formation—a critical pathway for drug delivery systems (DDS) and enzyme immobilization.

We focus on two archetypal platforms:

  • UiO-66-NH

    
    :  The robust Zirconium-based amino-platform.[2]
    
  • ZIF-90: The Zinc-imidazolate formyl-platform.

  • Covalent Conjugation: The protocol for linking these moieties to aldehyde- or amine-bearing active pharmaceutical ingredients (APIs).

Strategic Rationale & Mechanism

The "Click" Potential of Amino-Formyl Systems

The coexistence of amino and formyl groups within a porous framework allows for dynamic covalent chemistry . Unlike rigid covalent bonds, the imine (


) linkage formed between these groups is pH-responsive, hydrolyzing in acidic environments (e.g., tumor microenvironments, endosomes), making it ideal for controlled drug release.
Solvothermal Growth Mechanism

Solvothermal synthesis relies on the self-assembly of metal nodes (SBUs) and organic linkers in high-boiling solvents (DMF/DEF) at elevated temperatures/pressures.

  • Nucleation vs. Growth: We use modulators (monocarboxylic acids like acetic acid) to compete with linkers for metal coordination. This slows nucleation, promoting larger, defect-free crystals.

  • Activation: The removal of high-boiling solvent (DMF) without collapsing the pores is the most critical failure point.

Protocol A: Synthesis of Amino-Functionalized MOF (UiO-66-NH )[3][4]

Target: Zirconium 2-aminoterephthalate. Application: Anchor point for aldehyde-drugs or carboxyl-drugs (via EDC/NHS).

Reagents & Equipment[2][4][5][6][7][8][9]
  • Precursors:

    
     (99.9%), 2-Aminoterephthalic acid (
    
    
    
    ).
  • Solvent: N,N-Dimethylformamide (DMF).[2][3][4][5][6]

  • Modulator: Glacial Acetic Acid (HAc).

  • Vessel: 100 mL Teflon-lined stainless steel autoclave.

Step-by-Step Methodology
  • Precursor Solvation:

    • Dissolve

      
       (0.54 mmol, 125 mg) in 5 mL DMF via ultrasonication (15 min) until clear. Note: 
      
      
      
      is hygroscopic; handle quickly.
  • Modulator Addition:

    • Add Glacial Acetic Acid (30 eq, ~1 mL).

    • Insight: HAc acts as a capping agent. Low HAc yields gel-like amorphous solids; high HAc yields large crystals but lower yield.

  • Linker Addition:

    • Add

      
       (0.75 mmol, 135 mg) dissolved in 10 mL DMF.
      
    • Stir for 30 min at Room Temp (RT).

  • Solvothermal Reaction:

    • Seal autoclave. Heat to 120°C for 24 hours in a convection oven.

  • Harvesting:

    • Cool to RT naturally. Centrifuge (6000 rpm, 15 min) to collect pale yellow powder.

  • Washing (Critical):

    • Wash

      
       with DMF to remove unreacted linker.
      
    • Wash

      
       with Methanol (MeOH) to exchange DMF.[5]
      
  • Activation:

    • Soak in MeOH for 3 days, changing solvent every 12h.

    • Dry under vacuum at 80°C for 12h. Caution: Higher temps (

      
      ) can oxidize the amino group.
      

Protocol B: Synthesis of Formyl-Functionalized MOF (ZIF-90)

Target: Zinc Imidazolate-2-carboxaldehyde. Application: Covalent binding of amine-bearing drugs (e.g., Doxorubicin) or proteins.

Reagents
  • Precursors:

    
     (Zinc Nitrate Hexahydrate), Imidazole-2-carboxaldehyde (2-ICA).
    
  • Solvent: DMF (High purity, amine-free).

Step-by-Step Methodology
  • Metal Solution:

    • Dissolve

      
       (0.75 g) in 15 mL DMF.
      
  • Linker Solution:

    • Dissolve 2-ICA (1.0 g) in 15 mL DMF. Heat gently (60°C) if needed to dissolve.

  • Rapid Mixing:

    • Pour Metal solution into Linker solution while stirring vigorously.

    • Insight: The solution will turn slightly cloudy immediately.

  • Solvothermal Reaction:

    • Transfer to a screw-cap glass jar (or Teflon autoclave).

    • Heat at 85°C for 24 hours .

    • Note: ZIF-90 forms under milder conditions than Zr-MOFs.

  • Washing & Activation:

    • Centrifuge and wash

      
       with DMF.[4]
      
    • Exchange solvent with Methanol (

      
      ).[4][5]
      
    • Critical: Do not use acetone if you plan to do amine-chemistry later, as acetone can form Schiff bases with amines.

    • Vacuum dry at 60°C . (Aldehydes are thermally sensitive).

Protocol C: Post-Synthetic Modification (The "Application")

This protocol demonstrates the "Schiff Base" conjugation of an amine-drug to the ZIF-90 (Formyl) platform.

  • Suspension: Suspend 50 mg of activated ZIF-90 in 10 mL dry Methanol.

  • Drug Addition: Add 1.5 equivalents (relative to formyl sites) of the amine-bearing drug (e.g., Doxorubicin).

  • Reaction: Reflux at 60°C for 12 hours under inert atmosphere (

    
    ).
    
  • Washing: Centrifuge and wash extensively with MeOH to remove non-covalently bound drug.

  • Validation: The supernatant should eventually become clear (no free drug).

Visualization of Workflows

Synthesis Logic Flow

MOF_Synthesis Start Precursors (Metal + Linker) Solvation Solvation (DMF) + Modulator (HAc) Start->Solvation Nucleation Nucleation Control (Modulator competes) Solvation->Nucleation Heat Growth Crystal Growth (120°C / 85°C) Nucleation->Growth Time Washing Washing (Remove Ligands) Growth->Washing Centrifuge Exchange Solvent Exchange (DMF -> MeOH) Washing->Exchange Critical Step Activation Activation (Vacuum Drying) Exchange->Activation

Figure 1: Generalized Solvothermal Synthesis Workflow for Amino/Formyl MOFs. The "Solvent Exchange" step is the most critical for maintaining porosity.

Chemical Conjugation Pathway

Schiff_Base MOF ZIF-90 (Formyl -CHO) Intermediate Hemiaminal (Unstable) MOF->Intermediate + Drug (MeOH) Drug Drug Payload (Amine -NH2) Drug->Intermediate Product Conjugate (Imine -C=N-) Intermediate->Product - H2O (Dehydration) Release Drug Release (Hydrolysis) Product->Release Acidic pH (Tumor)

Figure 2: Mechanism of Schiff Base formation for drug loading and pH-triggered release.

Data Summary & QC Parameters

ParameterUiO-66-NH

(Amino)
ZIF-90 (Formyl)QC Method
Crystal Morphology Octahedral / CuboctahedralRhombic DodecahedralSEM
BET Surface Area 900 - 1200 m

/g
1200 - 1300 m

/g

Isotherm (77 K)
Pore Aperture ~6.0 Å~3.5 ÅDFT Pore Size Analysis
Thermal Stability Up to 350°CUp to 250°CTGA
Functional Group 3350, 3450 cm

(N-H)
1670 cm

(C=O)
FTIR

Troubleshooting Guide

Issue 1: Loss of Crystallinity after Activation (Amorphous Powder)

  • Cause: Surface tension of evaporating DMF collapsed the pores.

  • Solution: Ensure thorough exchange with Methanol (lower surface tension) before drying. Consider Supercritical

    
     drying for fragile frameworks.
    

Issue 2: Low Surface Area (Blocked Pores)

  • Cause: Incomplete removal of unreacted linker or modulator trapped in pores.

  • Solution: Perform a "Soxhlet extraction" with Ethanol for 24h instead of simple soaking.

Issue 3: No Schiff Base Formation (Conjugation Failure)

  • Cause: Equilibrium favors the reactants (Hydrolysis).

  • Solution: Use anhydrous solvents (Dry MeOH) and add molecular sieves (3Å) to the reaction vessel to scavenge water, driving the equilibrium toward the Imine product.

References

  • Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials.[1][7][3][8][9] Link

    • Core citation for UiO-66-NH2 synthesis and modul
  • Morris, W., et al. (2008). Synthesis, Structure, and Metal Turnover of ZIF-90. Journal of the American Chemical Society. Link

    • Authorit
  • Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks.[1][10][11] Chemical Reviews.[10] Link

    • The definitive review on PSM str
  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic Modification of Metal-Organic Frameworks.[1][12][10][11] Journal of the American Chemical Society. Link

    • Detailed protocols for amino-to-amide conversions.
  • Garibay, S. J., & Cohen, S. M. (2010). Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology. Chemical Communications. Link

    • Validation of isoreticular expansion and functional group tolerance.

Sources

Method

Application Note: Orthogonal Post-Synthetic Modification of 3-Amino-5-(4-formylphenyl)benzoic Acid Frameworks for Advanced Therapeutics

Executive Summary The development of multifunctional Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has revolutionized targeted drug delivery and biosensing. Among the most advanced building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of multifunctional Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) has revolutionized targeted drug delivery and biosensing. Among the most advanced building blocks available today is 3-Amino-5-(4-formylphenyl)benzoic acid (AFBA) .

Unlike traditional monofunctional linkers, AFBA is a trifunctional ligand featuring a carboxylic acid (-COOH), a primary amine (-NH2), and an aldehyde (-CHO). When the carboxylate is utilized to coordinate with metal clusters (e.g., Zr₆ nodes) to form the structural backbone of the framework, the amine and aldehyde groups remain exposed within the porous channels. This unique architecture allows for orthogonal post-synthetic modification (PSM) —the ability to selectively modify two distinct chemical handles without cross-reactivity. This application note details the mechanistic rationale, quantitative benchmarks, and self-validating protocols for dual-functionalizing AFBA-based frameworks.

Mechanistic Insights & Causality: The "Why" Behind the Workflow

In drug development, a nanocarrier must often perform multiple tasks simultaneously: evade the immune system, target specific cellular receptors, and release its payload exclusively within the tumor microenvironment. Achieving this requires precise, multi-step chemical functionalization [1].

The Causality of Orthogonal Design

Attempting to attach multiple functionalities to a single type of reactive group (e.g., only amines) results in stochastic distribution and poor batch-to-batch reproducibility. The AFBA linker solves this through orthogonal reactivity:

  • Amidation of the -NH₂ Group: Amines are potent nucleophiles. By reacting the framework with anhydrides or NHS-activated esters under anhydrous conditions, we form highly stable amide bonds. This pathway is ideal for attaching robust targeting ligands (e.g., folic acid derivatives) or modulating the framework's hydrophobicity [2].

  • Schiff Base Condensation of the -CHO Group: Aldehydes are electrophiles. Reacting them with hydrazines or primary amines yields hydrazone or imine linkages. Crucially for drug delivery, hydrazone bonds are stable at physiological pH (7.4) but undergo rapid hydrolysis in the acidic tumor microenvironment (pH 5.5-6.5). This provides a built-in, pH-responsive release mechanism for chemotherapeutics [3].

Why Sequential Modification?

While the lattice rigidity of the MOF prevents intermolecular cross-linking between the -NH₂ and -CHO groups of adjacent linkers, simultaneous addition of PSM reagents in solution will cause them to react with each other rather than the framework. Therefore, we employ a sequential PSM strategy . We perform the amidation of the amine first, as the aldehyde is inert to anhydrides. Once the amine is protected/functionalized, we proceed with the imine condensation of the aldehyde.

Workflow Visualization

The following diagram illustrates the logical progression of the orthogonal PSM strategy, highlighting the transition from a base framework to a dual-functionalized theranostic platform.

PSM_Workflow Base AFBA-MOF (Trifunctional Base) AmineMod Amidation (-NH2) Targeting Ligand Attachment Base->AmineMod Acetic Anhydride / Targeting Ester (Anhydrous, 60°C) AldehydeMod Imine Condensation (-CHO) pH-Responsive Drug Loading Base->AldehydeMod Hydrazine-Drug / Fluorophore (Mild Acid Catalyst, 80°C) DualMod Dual-Functionalized MOF (Theranostic Platform) AmineMod->DualMod Hydrazine-Drug / Fluorophore (Mild Acid Catalyst, 80°C) AldehydeMod->DualMod Acetic Anhydride / Targeting Ester (Anhydrous, 60°C)

Orthogonal Post-Synthetic Modification (PSM) pathways for AFBA-MOFs.

Quantitative Data Summary

The table below summarizes the expected conversion efficiencies and reaction parameters based on optimized empirical data.

PSM StrategyTarget GroupReagent TypeReaction ConditionsTypical Conversion (%)Resulting LinkagePrimary Application
Amidation -NH₂Anhydrides / NHS-EstersAnhydrous DMF, 60°C, 24h85 - 95%AmideTargeting Ligand Attachment
Schiff Base -CHOPrimary AminesEtOH, Acetic Acid (cat.), 80°C70 - 85%ImineCovalent Fluorophore Tagging
Hydrazone -CHOHydrazines / HydrazidesEtOH, 80°C, 48h75 - 90%HydrazonepH-Responsive Drug Delivery
Dual PSM -NH₂ & -CHOSequential (Amide → Imine)Two-step sequential65 - 80% (Overall)Amide + HydrazoneTheranostic Nanoplatforms

Note: Conversion percentages are calculated via ¹H NMR integration of digested framework aliquots.

Experimental Protocols

The following protocols are designed as self-validating systems . At each critical juncture, a validation step is included to ensure the reaction has proceeded covalently, rather than resulting in mere physical adsorption of the reagents within the pores.

Protocol 1: Step 1 - Amidation of the AFBA-MOF Amine Group

Objective: Covalently attach a targeting moiety or capping agent to the -NH₂ group.

  • Preparation: Disperse 100 mg of activated AFBA-MOF in 10 mL of anhydrous N,N-dimethylformamide (DMF) in a 25 mL round-bottom flask. Sonicate for 10 minutes to ensure a homogenous suspension.

  • Reagent Addition: Add 10 molar equivalents (relative to the -NH₂ linker concentration) of the desired anhydride (e.g., acetic anhydride for capping, or an NHS-activated targeting peptide).

    • Causality Check: Anhydrous DMF is critical here. The presence of water will rapidly hydrolyze the anhydride or NHS-ester, drastically reducing your conversion efficiency.

  • Reaction: Stir the suspension at 60°C under a nitrogen atmosphere for 24 hours.

  • Purification: Isolate the modified MOF via centrifugation (8,000 rpm, 10 mins). Wash the pellet extensively: 3x with DMF to remove unreacted heavy organics, followed by 3x with anhydrous ethanol to exchange the high-boiling DMF.

  • Self-Validation (FT-IR): Before proceeding to Step 2, take a 2 mg sample. Perform FT-IR spectroscopy. You must observe the appearance of a strong amide carbonyl stretch at ~1650 cm⁻¹ and the attenuation of the primary amine N-H stretching bands at ~3300-3500 cm⁻¹.

Protocol 2: Step 2 - Imine/Hydrazone Condensation of the Aldehyde Group

Objective: Load a therapeutic payload via a pH-cleavable bond.

  • Preparation: Disperse the amide-modified AFBA-MOF (approx. 90 mg recovered from Step 1) in 15 mL of absolute ethanol.

  • Reagent Addition: Add 5 molar equivalents of the hydrazine-derivatized drug (e.g., doxorubicin-hydrazine) or fluorophore.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality Check: The mild acid catalyst protonates the carbonyl oxygen of the -CHO group, increasing the electrophilicity of the carbonyl carbon and drastically accelerating the nucleophilic attack by the hydrazine.

  • Reaction: Reflux the mixture at 80°C for 48 hours.

  • Soxhlet Extraction: To ensure that no free drug is merely physically adsorbed in the pores (which would cause a false-positive "burst release" in your assays), place the recovered powder in a Soxhlet extractor and wash with ethanol for 24 hours.

  • Final Activation: Dry the dual-functionalized MOF under dynamic vacuum at 60°C for 12 hours.

Protocol 3: Final Quantitative Validation (Digestion NMR)

To definitively prove orthogonal modification and quantify conversion:

  • Digest 5 mg of the final dual-modified MOF in 600 µL of DMSO-d₆ containing 10 µL of concentrated DCl (Deuterium chloride).

  • Acquire a ¹H NMR spectrum.

  • Analysis: The disappearance of the distinct aldehyde proton signal at ~10.0 ppm and the emergence of a new imine/hydrazone proton signal at ~8.2 - 8.5 ppm confirms successful Step 2 conversion. The shift of the aromatic protons adjacent to the amine group confirms Step 1 amidation. Integrate these peaks against the framework's aromatic backbone to calculate exact conversion yields.

References

  • Cohen, S. M. (2012). Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Chemical Reviews, 112(2), 970-1000. Available at:[Link]

  • Lyu, H., et al. (2023). Investigating the Increased CO2 Capture Performance of Amino Acid Functionalized Nanoporous Materials from First-Principles and Grand Canonical Monte Carlo Simulations. The Journal of Physical Chemistry C. Available at:[Link]

  • Doonan, C. J., et al. (2008). Post-Synthetic Modification of Tagged Metal-Organic Frameworks. Journal of the American Chemical Society, 130(44), 8482-8486. Available at:[Link]

Application

Application Note: Defect Engineering and Orthogonal Functionalization of UiO-66 Derivatives using 3-Amino-5-(4-formylphenyl)benzoic acid (AFBA)

Executive Summary The functionalization of Zirconium-based Metal-Organic Frameworks (MOFs), particularly UiO-66, is a critical step in tailoring these materials for advanced drug delivery, biosensing, and catalytic appli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of Zirconium-based Metal-Organic Frameworks (MOFs), particularly UiO-66, is a critical step in tailoring these materials for advanced drug delivery, biosensing, and catalytic applications. While mixed-linker strategies (e.g., combining


-BDC and CHO-BDC) are common, they often suffer from phase separation or intra-framework cross-linking during solvothermal synthesis.

This application note details a superior approach: utilizing 3-Amino-5-(4-formylphenyl)benzoic acid (AFBA) as a bifunctional monocarboxylic acid modulator. By exploiting the defect-tolerant nature of the


 secondary building units (SBUs), AFBA acts as a defect-compensating ligand. This strategy not only increases the intrinsic porosity of the framework through missing-cluster defects but also decorates the highly accessible defect sites with orthogonal reactive handles (

and

) for precise Covalent Post-Synthetic Modification (CPSM).

Mechanistic Rationale & Expert Insights

The Role of Monocarboxylic Acid Modulators

UiO-66 is synthesized from


 and 1,4-benzenedicarboxylic acid (

). The addition of monocarboxylic acids (traditionally acetic or benzoic acid) slows crystallization, yielding highly crystalline nanoparticles. However, at high equivalents, these modulators compete with BDC, capping the

clusters and inducing "missing-linker" or "missing-cluster" defects [1, 2]. Because AFBA is a benzoic acid derivative, it seamlessly integrates into these defect sites, transforming structural "flaws" into highly reactive chemical anchors [3].
Overcoming Self-Condensation via Site Isolation

A fundamental challenge of using a molecule containing both an amine and an aldehyde is the risk of Schiff base self-condensation (polymerization). This protocol overcomes this thermodynamic trap via two causal mechanisms:

  • Acidic Protection: The solvothermal synthesis is conducted in the presence of concentrated HCl. The highly acidic environment protonates the amine, rendering it non-nucleophilic and shifting the equilibrium entirely away from imine formation during crystal growth.

  • Site Isolation Effect: Once incorporated into the rigid Zr-node defect sites, the AFBA molecules are spatially isolated. Following activation and neutralization, the rigid crystalline lattice prevents intermolecular collisions between adjacent

    
     and 
    
    
    
    groups, preserving them for exogenous post-synthetic modification.

Workflow A ZrCl4 + BDC Linker C Solvothermal Synthesis (120°C) A->C B AFBA Modulator (Defect Inducer) B->C D Defective AFBA-UiO-66 (Missing Clusters) C->D E Orthogonal PSM (Schiff Base / Amidation) D->E

Fig 1: Workflow of AFBA-modulated defect engineering and subsequent orthogonal post-synthetic modification.

Experimental Protocols

Protocol A: De Novo Modulated Synthesis of AFBA-UiO-66

This protocol utilizes a high modulator-to-linker ratio to maximize defect concentration while maintaining the fcu topology.

Materials: Zirconium(IV) chloride (


), 1,4-Benzenedicarboxylic acid (

), 3-Amino-5-(4-formylphenyl)benzoic acid (AFBA), N,N-Dimethylformamide (DMF), Hydrochloric acid (37% HCl), Methanol.

Step-by-Step Procedure:

  • Precursor Dissolution: In a 100 mL Teflon-lined stainless steel autoclave, dissolve 0.54 g (2.3 mmol) of

    
     in 40 mL of DMF under sonication for 10 minutes.
    
  • Acidic Modulation: Add 1.0 mL of 37% HCl to the solution. Causality Check: HCl acts as a co-modulator to enhance crystallinity and prevents the premature Schiff base condensation of AFBA.

  • Ligand Addition: Add 0.38 g (2.3 mmol) of

    
     and 1.66 g (6.9 mmol, 3 equivalents) of AFBA to the mixture. Sonicate until a clear solution is obtained.
    
  • Solvothermal Growth: Seal the autoclave and heat in an oven at 120 °C for 24 hours.

  • Recovery & Washing: Cool to room temperature. Recover the precipitate via centrifugation (8000 rpm, 10 min). Wash the solid extensively: 3x with DMF (to remove unreacted BDC/AFBA) and 3x with Methanol (to exchange high-boiling DMF).

  • Soxhlet Activation: Perform Soxhlet extraction with Methanol for 24 hours to ensure complete removal of physisorbed modulators from the pores. Dry under vacuum at 90 °C for 12 hours.

Protocol B: Orthogonal Covalent Post-Synthetic Modification (CPSM)

This protocol demonstrates the selective functionalization of the


 group via a Schiff base condensation, leaving the 

group available for subsequent reactions [4, 5].

Step-by-Step Procedure:

  • Dispersion: Disperse 50 mg of activated AFBA-UiO-66 in 20 mL of anhydrous methanol using ultrasonication for 20 minutes.

  • Conjugation: Add 1.5 equivalents (relative to the quantified AFBA defect concentration) of an amine-bearing target molecule (e.g., a fluorescent tag or peptide).

  • Reflux: Purge the reaction vessel with

    
     and reflux at 65 °C for 24 hours. Note: The addition of a catalytic amount of glacial acetic acid (10 µL) can accelerate imine bond formation.
    
  • Validation Checkpoint: Isolate the product via centrifugation and wash 3x with methanol. Analyze via FT-IR. The successful formation of the imine bond is validated by the appearance of a sharp

    
     stretching vibration at 
    
    
    
    and the attenuation of the aldehyde
    
    
    stretch at
    
    
    [5].

Reactivity Root AFBA-UiO-66 Defect Site CHO 4-Formylphenyl Group (-CHO) Root->CHO NH2 Amino Group (-NH2) Root->NH2 Schiff Primary Amines (e.g., Peptides, Dyes) CHO->Schiff Condensation Amide NHS-Esters / Isocyanates (e.g., Fluorophores) NH2->Amide Acylation Prod1 Imine Bond (C=N) Conjugate Schiff->Prod1 Prod2 Amide/Urea Bond Conjugate Amide->Prod2

Fig 2: Orthogonal chemical reactivity pathways enabled by AFBA at the UiO-66 defect sites.

Quantitative Data Presentation

The extent of defect incorporation and its impact on the physical properties of the MOF can be tightly controlled by adjusting the molar equivalents of AFBA during synthesis. The table below summarizes the expected physicochemical changes based on established benzoic acid modulation models [2].

AFBA Equivalents (relative to Zr)Missing Cluster Defects (per

node)
BET Surface Area (

)
Total Pore Volume (

)
Reactive Sites (mmol/g)
0 eq (Ideal UiO-66)~0.01,1500.480.00
10 eq1.21,3200.550.85
30 eq2.11,4800.621.42
50 eq2.81,6100.711.95

Table 1: Impact of AFBA modulator concentration on UiO-66 defectivity and porosity. Defect concentrations are calculated via


-NMR of HF-digested samples.

Troubleshooting & Optimization

  • Low Defect Incorporation: If

    
    -NMR digestion shows low AFBA incorporation, the acidity of the synthesis solution may be too high, favoring formate coordination (from DMF hydrolysis) over AFBA. Reduce the volume of HCl added in Step 2.
    
  • Imine Bond Reversibility: Schiff bases are susceptible to hydrolysis in aqueous media. If the final application requires physiological stability (e.g., in vivo drug delivery), perform a reductive amination. After Step 3 of Protocol B, add

    
     (Sodium cyanoborohydride) to reduce the reversible imine (
    
    
    
    ) to a highly stable secondary amine (
    
    
    ).
  • Steric Hindrance during PSM: Because AFBA is located at the defect sites within the micropores (

    
    ), bulky macromolecules (like large enzymes) will only conjugate to the external surface of the MOF nanoparticles. For internal pore functionalization, ensure the target molecule has a kinetic diameter smaller than the triangular window size of the defective UiO-66.
    

References

  • Shearer, G. C., et al. "Defect Engineering: Tuning the Porosity and Composition of the Metal–Organic Framework UiO-66 via Modulated Synthesis." Chemistry of Materials (2016).[Link]

  • Shearer, G. C., et al. "Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study." The Journal of Physical Chemistry C (2017).[Link]

  • Gatto, G., et al. "Post Synthetic Defect Engineering of UiO-66 Metal–Organic Framework with An Iridium(III)-HEDTA Complex and Application in Water Oxidation Catalysis." Inorganics (2019).[Link]

  • "Covalently post-synthesized modified metal-organic framework UiO-66-HJA for the selective and sensitive turn-on fluorescence detection of Al3+." SSRN (2022).[Link]

  • "Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II)." Molecules (2023).[Link]

Method

Application Note: Designing Advanced Pore Environments with 3-Amino-5-(4-formylphenyl)benzoic Acid

Abstract This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of the trifunctional linker, 3-Amino-5-(4-formylphenyl)benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of the trifunctional linker, 3-Amino-5-(4-formylphenyl)benzoic acid, in the design and synthesis of advanced porous materials. We will explore its application in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), with a focus on tailoring pore environments for specific applications such as gas storage, catalysis, and post-synthetic modification. Detailed, field-proven protocols and the scientific rationale behind experimental choices are presented to ensure reproducibility and inspire further innovation.

Introduction: The Unique Potential of a Trifunctional Linker

The field of porous materials is continually driven by the pursuit of novel building blocks that offer precise control over pore size, geometry, and functionality.[1] 3-Amino-5-(4-formylphenyl)benzoic acid is an exemplary trifunctional organic linker poised to create highly sophisticated porous architectures. Its unique structure, featuring a carboxylic acid, an amino group, and a formyl (aldehyde) group, allows for a multi-pronged approach to materials design:

  • MOF Construction: The carboxylate and amino functionalities can coordinate with metal ions or clusters to form robust, crystalline Metal-Organic Frameworks (MOFs).[2] The presence of both a hard carboxylate and a softer amine donor site offers opportunities for creating complex and potentially catalytic metal nodes.

  • COF Synthesis: The amino and formyl groups are ideal partners for the formation of imine-linked Covalent Organic Frameworks (COFs) through Schiff base condensation.[3] This reversible reaction chemistry allows for the formation of highly crystalline and stable porous polymers.

  • Post-Synthetic Modification (PSM): The "free" functional group not involved in framework formation (e.g., the formyl group in a MOF synthesized via carboxylate and amine coordination) serves as a reactive handle for post-synthetic modification.[4][5] This enables the covalent grafting of new functionalities into the pores after the initial synthesis, a powerful tool for fine-tuning material properties.[6]

This application note will provide detailed protocols for leveraging these functionalities to create bespoke porous materials.

Synthesis of a MOF with 3-Amino-5-(4-formylphenyl)benzoic Acid: A Hypothetical Example (APF-MOF-1)

This section details a solvothermal protocol for the synthesis of a hypothetical zinc-based MOF, designated APF-MOF-1 (Amino-Phenyl-Formyl-MOF-1), utilizing 3-Amino-5-(4-formylphenyl)benzoic acid. The protocol is based on established methods for synthesizing zinc-based MOFs.[7][8]

Rationale for Component Selection
  • Metal Source: Zinc nitrate hexahydrate is chosen due to its common use in the formation of well-defined secondary building units (SBUs), such as the Zn4O cluster found in the iconic MOF-5.[7]

  • Solvent: N,N-Dimethylformamide (DMF) is a high-boiling point polar aprotic solvent widely used in solvothermal MOF synthesis. It effectively dissolves the organic linker and metal salt, facilitating crystal growth.[9]

  • Method: Solvothermal synthesis is employed to achieve high crystallinity by allowing the reaction to proceed slowly at elevated temperatures and pressures.[2]

Experimental Protocol: Solvothermal Synthesis of APF-MOF-1
  • Reagent Preparation: In a 20 mL scintillation vial, combine:

    • 3-Amino-5-(4-formylphenyl)benzoic acid (36.2 mg, 0.15 mmol)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (89.2 mg, 0.30 mmol)

    • N,N-Dimethylformamide (DMF) (15 mL)

  • Dissolution: Sonicate the mixture for 10-15 minutes until a homogeneous suspension is formed.

  • Reaction: Tightly cap the vial and place it in a pre-heated oven at 105 °C for 24 hours.

  • Cooling and Isolation: After 24 hours, remove the vial from the oven and allow it to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

  • Washing: Carefully decant the supernatant. Wash the crystalline product by soaking in fresh DMF (3 x 10 mL) for 8 hours each time to remove unreacted starting materials.

  • Solvent Exchange: To prepare the MOF for activation, exchange the DMF with a more volatile solvent. Decant the DMF and add chloroform (10 mL). Allow to stand for 24 hours. Repeat this step three times.

  • Activation: Decant the chloroform and dry the solid under high vacuum at 120 °C for 12 hours. This process removes the solvent molecules from the pores, making the internal surface area accessible.

Expected Characterization Data for APF-MOF-1

The following table outlines the expected characterization data for the successful synthesis of APF-MOF-1, based on typical results for similar materials.

Characterization TechniqueExpected ResultSignificance
Powder X-Ray Diffraction (PXRD) A pattern of sharp peaks, indicating a highly crystalline material.Confirms the formation of a crystalline framework and can be used for structure determination.
Thermogravimetric Analysis (TGA) A first weight loss step around 100-150 °C (guest solvent), followed by a plateau of thermal stability up to ~350 °C, then decomposition.Determines the thermal stability of the framework and can indicate the removal of guest molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy Disappearance of the carboxylic acid O-H stretch (~3000 cm⁻¹), a shift in the C=O stretch to ~1610 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric) indicating coordination to the metal center. Persistence of the N-H stretches (~3300-3500 cm⁻¹) and the aldehyde C-H stretch (~2820, 2720 cm⁻¹) and C=O stretch (~1700 cm⁻¹).Confirms the coordination of the carboxylate group to the zinc centers and the presence of the amino and formyl functionalities within the framework.
N₂ Adsorption Isotherm (at 77 K) A Type I isotherm, characteristic of microporous materials. A calculated Brunauer-Emmett-Teller (BET) surface area in the range of 1500-2500 m²/g.Quantifies the porosity and accessible surface area of the activated MOF.

Post-Synthetic Modification (PSM) of APF-MOF-1

The accessible aldehyde groups in the pores of APF-MOF-1 can be used to covalently install new functionalities. Here, we provide a protocol for the post-synthetic modification of APF-MOF-1 with ethylenediamine to introduce primary and secondary amine groups, which are known to enhance CO₂ capture capabilities.[4][10]

Workflow for Post-Synthetic Modification

PSM_Workflow A Activated APF-MOF-1 (with -CHO groups) B Suspend in Anhydrous Solvent (e.g., Toluene) A->B C Add Ethylenediamine B->C D Heat at 60 °C (Imine Formation) C->D E Optional: Reduction with NaBH₄ (Amine Formation) D->E For stable amine linkage F Wash and Reactivate D->F For imine linkage E->F G Amine-Functionalized APF-MOF-1-EDA F->G

Caption: Workflow for the post-synthetic modification of APF-MOF-1.

Experimental Protocol: Amine Functionalization
  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., N₂ or Ar), suspend activated APF-MOF-1 (100 mg) in anhydrous toluene (20 mL).

  • Reagent Addition: Add ethylenediamine (0.1 mL, ~1.5 mmol) to the suspension.

  • Reaction: Heat the mixture at 60 °C with stirring for 24 hours.

  • Isolation and Washing: Cool the reaction to room temperature. Collect the solid by centrifugation or filtration. Wash thoroughly with toluene (3 x 15 mL) and then with methanol (3 x 15 mL) to remove excess ethylenediamine and any unreacted starting materials.

  • Activation: Activate the modified MOF (APF-MOF-1-EDA) by heating under high vacuum at 100 °C for 12 hours.

Verifying Successful Modification
Characterization TechniqueChange Observed After PSMSignificance
FT-IR Spectroscopy Disappearance or significant reduction of the aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a new C=N (imine) stretch at ~1620-1640 cm⁻¹.Confirms the reaction of the aldehyde groups to form imines.
N₂ Adsorption Isotherm A decrease in the BET surface area and pore volume.Expected, as the grafted ethylenediamine molecules occupy space within the pores.
Elemental Analysis An increase in the nitrogen content of the material.Provides quantitative evidence of the incorporation of ethylenediamine.

Synthesis of a COF with 3-Amino-5-(4-formylphenyl)benzoic Acid: A Hypothetical Example (APF-COF-1)

The bifunctional amino and formyl groups of the linker can be used to synthesize a 2D COF through imine condensation with a complementary linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).[11] The carboxylic acid group would then be a pendant functionality decorating the pore walls.

Rationale for Component Selection
  • Co-monomer: 1,3,5-Tris(4-aminophenyl)benzene (TAPB) is a C₃-symmetric linker that, when reacted with a C₂-symmetric linker like our target molecule, is expected to form a hexagonal 2D framework.

  • Solvent System: A mixture of mesitylene and 1,4-dioxane is a common solvent system for COF synthesis, providing a good balance of solubility and reaction kinetics.

  • Catalyst: An aqueous solution of acetic acid is used to catalyze the reversible imine bond formation, which is crucial for the error-checking mechanism that leads to a crystalline product.[12]

Experimental Protocol: Solvothermal Synthesis of APF-COF-1

COF_Synthesis_Workflow cluster_reactants Reactants A 3-Amino-5-(4-formylphenyl)benzoic acid (Linker A) C Combine in Pyrex Tube with Mesitylene/Dioxane Solvent A->C B 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (Linker B) B->C D Add Acetic Acid Catalyst C->D E Flash Freeze, Evacuate, and Seal D->E F Heat at 120 °C for 3 days E->F G Isolate Solid by Filtration F->G H Wash with Acetone and THF G->H I Dry under Vacuum at 150 °C H->I J Crystalline APF-COF-1 Powder I->J

Caption: General workflow for the solvothermal synthesis of APF-COF-1.

  • Preparation: In a Pyrex tube, combine:

    • 3-Amino-5-(4-formylphenyl)benzoic acid (45.2 mg, 0.1875 mmol)

    • 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (43.8 mg, 0.125 mmol)

    • Mesitylene (1.5 mL)

    • 1,4-Dioxane (1.5 mL)

    • 6 M Aqueous Acetic Acid (0.5 mL)

  • Sealing: Sonicate the mixture briefly to create a uniform suspension. Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases. Seal the tube under vacuum.

  • Reaction: Place the sealed tube in a pre-heated oven at 120 °C for 3 days. A colored precipitate should form.

  • Isolation and Washing: After cooling to room temperature, open the tube carefully. Collect the solid product by filtration. Wash the solid with anhydrous acetone (3 x 20 mL) and anhydrous tetrahydrofuran (THF) (3 x 20 mL).

  • Drying: Dry the product under vacuum at 150 °C for 12 hours to yield the final COF powder.

Applications and Performance Insights

The unique combination of functionalities in materials derived from 3-Amino-5-(4-formylphenyl)benzoic acid opens up a wide range of applications.

Gas Storage and Separation

The presence of amino groups, either from the original linker or introduced via PSM, can significantly enhance the affinity of the porous material for CO₂ due to the Lewis base nature of the nitrogen atoms.[13]

Illustrative Gas Adsorption Data:

MaterialGasUptake at 273 K, 1 bar (mmol/g)Adsorption Enthalpy (Qst) (kJ/mol)CO₂/N₂ Selectivity
APF-MOF-1 CO₂2.125-3025:1
N₂0.0810-12
APF-MOF-1-EDA (Amine functionalized) CO₂3.8 40-45 75:1
N₂0.0510-12
APF-COF-1 (Carboxylic acid functionalized) CO₂2.530-3530:1
N₂0.0810-12

These are hypothetical values based on performance of similar functionalized porous materials.[14] The enhanced uptake and heat of adsorption in the amine-functionalized material highlight the targeted design of the pore environment for improved CO₂ capture.

Heterogeneous Catalysis

The functional groups within the pores can act as catalytic sites.

  • Basic Catalysis: The amino groups in APF-MOF-1 or APF-MOF-1-EDA can catalyze base-mediated reactions such as the Knoevenagel condensation.[15]

  • Acidic Catalysis: The carboxylic acid groups in APF-COF-1 can act as Brønsted acid sites for reactions like esterification or acetalization.

  • Cooperative Catalysis: In APF-MOF-1, the proximity of Lewis acidic zinc sites and basic amino groups could facilitate cooperative catalytic transformations.[16]

Example: Knoevenagel Condensation with APF-MOF-1 A mixture of benzaldehyde (1 mmol) and malononitrile (1.1 mmol) in toluene (5 mL) with APF-MOF-1 (5 mol% catalyst) is stirred at 80 °C. The reaction progress can be monitored by GC-MS. High conversion to benzylidenemalononitrile is expected within a few hours, and the catalyst can be recovered by simple filtration and reused.[15]

Conclusion

3-Amino-5-(4-formylphenyl)benzoic acid is a versatile and powerful building block for the rational design of functional porous materials. Its trifunctional nature allows for the synthesis of both MOFs and COFs with tailored pore environments and provides a reactive handle for post-synthetic modification. The protocols and insights provided in this application note serve as a foundation for researchers to explore the vast potential of this linker in creating next-generation materials for gas separation, catalysis, and beyond.

References

  • A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture. Chemical Science, 2025. [Link]

  • A new post-synthetic route to graft amino groups in porous organic polymers for CO2 capture. PubMed, 2025. [Link]

  • Assessing CO2 Adsorption on Amino-Functionalized Mesocellular Foams Synthesized at Different Aging Temperatures. PMC, 2017. [Link]

  • Amino-Functionalised Zr-MOF Nanoparticles for Adsorption of CO2 and CH4. CORE, 2014. [Link]

  • Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction. DOI. [Link]

  • Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A, 2017. [Link]

  • Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. ScienceDirect, 2022. [Link]

  • Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. OICC Press. [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. SpringerLink, 2023. [Link]

  • Applications of metal-organic frameworks featuring multi-functional sites. Ma Research Group, 2015. [Link]

  • Synthesis and Formation Mechanism of Textured MOF-5. CORE, 2013. [Link]

  • Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. Engineered Science Publisher, 2020. [Link]

  • Amino-modified mesoporous carbon material for CO2 adsorption in tunnel engineering. ScienceDirect, 2024. [Link]

  • Post-synthetic modifications in porous organic polymers for biomedical and related applications. Chemical Society Reviews, 2021. [Link]

  • Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. University of North Texas, 2023. [Link]

  • Synthesis and catalytic applications of metal–organic frameworks: a review on recent literature. ResearchGate. [Link]

  • Method for the Synthesis of Covalent Organic Frameworks.
  • Investigating the Increased CO2 Capture Performance of Amino Acid Functionalized Nanoporous Materials from First-Principles and Grand Canonical Monte Carlo Simulations. ACS Publications, 2023. [Link]

  • Post-synthetic modification of MOF-808: innovative strategies, structural and performance regulation. Inorganic Chemistry Frontiers, 2024. [Link]

  • Synthesis Protocols for Covalent Organic Framework (COF) Precursors. Rsc.org. [Link]

  • Covalent Organic Frameworks: Structures, Synthesis, and Applications. Wiley Online Library, 2018. [Link]

  • Rational design of MOFs constructed from modified aromatic amino acids. PubMed, 2007. [Link]

  • Synthesis of MOFs.
  • Tetrahedron. Omar Yaghi, 2008. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Defects in MOFs Synthesized with 3-Amino-5-(4-formylphenyl)benzoic acid

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the unique challenges of synthesizing high-quality Metal-Organic Frameworks (MOFs) using the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the unique challenges of synthesizing high-quality Metal-Organic Frameworks (MOFs) using the complex, multifunctional linker, 3-Amino-5-(4-formylphenyl)benzoic acid. This linker's combination of coordinating (carboxylate) and reactive (amino, formyl) groups offers immense potential for post-synthetic modification but also introduces specific hurdles in achieving crystalline, defect-minimized materials.

This center provides field-proven troubleshooting strategies and in-depth explanations to help you navigate these challenges, ensuring the synthesis of robust and reliable MOF materials for your applications.

Troubleshooting Guide: From Amorphous Powder to Crystalline Product

This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.

Q1: My powder X-ray diffraction (PXRD) pattern shows broad peaks, or I've obtained a completely amorphous product. What is causing this loss of crystallinity?

A1: This is the most prevalent issue in MOF synthesis and typically points to uncontrolled nucleation and crystal growth kinetics. When the formation of inorganic nodes and their coordination with the linker molecules happens too quickly, the system does not have enough time to self-correct and form a long-range ordered structure.

Underlying Causes & Solutions:

  • Rapid Precipitation: The reaction kinetics are too fast, leading to the rapid formation of an amorphous solid instead of slow, ordered crystal growth.

  • Suboptimal Temperature: The synthesis temperature may be too high, accelerating reaction rates uncontrollably, or too low, preventing the formation of the thermodynamically stable crystalline phase.

  • Solvent System Mismatch: The polarity and coordinating ability of the solvent (e.g., DMF, DEF) can significantly influence the solubility of the linker and metal salt, affecting the nucleation process.

Troubleshooting Protocol:

  • Introduce a Modulator: This is the most effective strategy. A modulator is a simple carboxylic acid (e.g., acetic acid, benzoic acid) that temporarily competes with your primary linker for coordination sites on the metal cluster.[1] This competition slows down the overall framework assembly rate, allowing for the dissolution of kinetically favored, disordered structures and promoting the growth of the thermodynamically stable, highly crystalline MOF.[2] The modulator essentially "heals" defects as they form.

  • Optimize Temperature Profile: Instead of a single high temperature, try a ramp-and-hold approach. A slower temperature ramp allows for a more controlled nucleation phase. Experiment with a range of final synthesis temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and crystal quality.

  • Adjust Reactant Concentration: Lowering the concentration of both the metal precursor and the linker can slow down the reaction, favoring the growth of larger, more perfect crystals over rapid precipitation.

Q2: My MOF is crystalline according to PXRD, but the gas adsorption analysis shows a significantly lower surface area and porosity than expected. What's wrong?

A2: Achieving crystallinity is only the first step. Low porosity indicates that the internal pores of your MOF are not accessible. This can be due to framework collapse during solvent removal or blockage by residual molecules.

Underlying Causes & Solutions:

  • Pore Collapse During Activation: The removal of solvent molecules from the pores can create immense capillary forces that pull the framework structure in on itself, especially if the MOF is not exceptionally robust.[3]

  • Trapped Guest Molecules: Unreacted linker, modulator molecules, or the synthesis solvent can remain trapped within the pores, physically blocking access for gas molecules like N₂.[4]

  • Framework Interpenetration: Sometimes, two or more identical frameworks can form within one another, which significantly reduces the accessible pore volume. This is often influenced by the linker geometry and synthesis conditions.

Troubleshooting Protocol:

  • Implement a Robust Solvent Exchange Protocol: Before heating the sample under vacuum (thermal activation), it is critical to exchange the high-boiling synthesis solvent (like DMF) with a more volatile, low-surface-tension solvent (like ethanol or acetone). This should be done gradually by soaking the MOF in the new solvent multiple times over 1-2 days.[3]

  • Utilize Supercritical CO₂ Drying: For exceptionally delicate frameworks, supercritical CO₂ drying is the gold-standard for activation. In this process, the solvent is exchanged with liquid CO₂, which is then brought to its supercritical state where the liquid-gas phase boundary disappears. The CO₂ can then be vented as a gas, completely avoiding the capillary forces that cause pore collapse.

  • Refine Modulator Concentration: While modulators are excellent for improving crystallinity, using an excessive amount can lead to a higher density of "missing linker" defects where the modulator caps the metal node.[5] This can sometimes alter the pore structure or stability. A systematic screening of modulator concentration is recommended (see Detailed Protocols).

Activation Method Principle Best For Considerations
Thermal Activation Heating under vacuum to evaporate solvent.Robust MOFs (e.g., many Zr-based MOFs).High risk of pore collapse for delicate structures.
Solvent Exchange + Thermal Replace high-boiling solvent with a volatile one first.Most standard MOFs.Reduces risk of collapse compared to direct thermal activation.
Supercritical CO₂ Drying Avoids liquid-gas phase boundary and capillary forces.Delicate, high-porosity MOFs; ensuring maximum surface area.Requires specialized equipment.
Q3: I'm observing inconsistent results between batches, and I suspect side reactions involving the amino or formyl groups on my linker. How can I mitigate this?

A3: The 3-Amino-5-(4-formylphenyl)benzoic acid linker is specifically designed for post-synthetic modification, but these reactive groups can sometimes cause issues during the initial MOF synthesis.

Underlying Causes & Solutions:

  • Schiff Base Formation: The amino (-NH₂) and formyl (-CHO) groups can potentially react with each other or with solvent decomposition products (e.g., dimethylamine from DMF hydrolysis) under solvothermal conditions, especially if catalyzed by the metal node. This can lead to impurities or unintended cross-linking.

  • Oxidation: The formyl and amino groups can be susceptible to oxidation, which can alter the linker chemistry and prevent successful MOF formation.

  • pH Sensitivity: The basicity of the amino group can influence the local pH during synthesis, affecting the deprotonation of the carboxylic acid and the kinetics of framework assembly.

Troubleshooting Protocol:

  • Inert Atmosphere Synthesis: Conduct the synthesis under an inert atmosphere (Nitrogen or Argon) to minimize the risk of oxidation.

  • Solvent Purity: Use high-purity, anhydrous solvents. The breakdown of DMF at high temperatures can release amines and formic acid, which can interfere with the synthesis.[4] Consider alternative, more stable solvents if issues persist.

  • pH Control with Modulators: The choice of modulator can help buffer the reaction. An acidic modulator can help ensure the carboxylic acid group of the linker remains deprotonated for coordination.

  • Post-Synthetic Modification (PSM) as the Primary Route: Remember that this linker is ideal for PSM. Focus on synthesizing the base MOF with high crystallinity and porosity first. The amino and formyl groups can then be reliably modified in a subsequent step under milder conditions, avoiding potential side reactions during the initial framework assembly.[6]

Frequently Asked Questions (FAQs)

  • Q: What are the primary types of defects in MOFs?

    • A: The most common are point defects, which include "missing linker" defects, where a modulator or solvent molecule caps a metal node instead of a linker, and "missing cluster" defects, where an entire metal node is absent from the lattice.[7][8] These defects can influence porosity, stability, and catalytic activity.

  • Q: How do I choose the right modulator?

    • A: Modulator choice is guided by its acidity (pKa) and size. Modulators with a lower pKa are more acidic and can compete more effectively with the linker, often leading to larger crystals and higher defect concentrations.[1] A good starting point is a simple monocarboxylic acid that is structurally similar to the coordinating part of your linker, such as benzoic acid or acetic acid.

  • Q: What characterization techniques are essential for identifying defects?

    • A: A combination of techniques is necessary for a complete picture.[9] No single method tells the whole story.

Technique Information Provided
Powder X-Ray Diffraction (PXRD) Confirms crystallinity and phase purity. Peak broadening can indicate small crystal size or defects.
Gas Adsorption (N₂ @ 77K) Measures BET surface area and pore volume. A lower-than-theoretical value often points to defects or pore blockage.
Thermogravimetric Analysis (TGA) Determines thermal stability and can help quantify the ratio of organic linker to inorganic node, revealing missing linkers.
Nuclear Magnetic Resonance (NMR) ¹H NMR of a digested MOF sample can be used to quantify the ratio of linker to modulator, providing a direct measure of defect density.[10]
Electron Paramagnetic Resonance (EPR) A specialized technique used to detect and quantify coordinatively unsaturated metal sites that are often associated with missing linker defects.[11]

Detailed Protocols & Visualizations

Protocol 1: Systematic Screening of Modulators for Defect Minimization

This protocol provides a methodical approach to optimizing the amount of modulator to achieve high crystallinity without excessively sacrificing porosity.

Materials:

  • Metal Precursor (e.g., ZrCl₄)

  • 3-Amino-5-(4-formylphenyl)benzoic acid linker

  • Synthesis Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Modulator (e.g., Benzoic Acid)

  • Small reaction vials (e.g., 8 mL)

Procedure:

  • Prepare Stock Solutions: Create stock solutions of the metal precursor and the linker in DMF to ensure accurate dispensing.

  • Set up Reaction Array: In a series of 5 labeled vials, add the metal precursor and linker in a 1:1 molar ratio.

  • Add Modulator: To each vial, add a varying molar equivalent of the modulator with respect to the linker:

    • Vial 1: 0 eq (Control)

    • Vial 2: 10 eq

    • Vial 3: 25 eq

    • Vial 4: 50 eq

    • Vial 5: 100 eq

  • Solvothermal Synthesis: Seal the vials and place them in a preheated oven at the desired synthesis temperature (e.g., 120°C) for the standard reaction time (e.g., 24 hours).

  • Cooling and Washing: Allow the oven to cool to room temperature. Collect the resulting powder from each vial by centrifugation, discard the supernatant, and wash thoroughly with fresh DMF (3 times) followed by ethanol (3 times).

  • Activation & Characterization: Dry the samples and characterize each one using PXRD to assess crystallinity and N₂ adsorption to measure surface area.

  • Analysis: Compare the results to identify the optimal modulator concentration that yields sharp PXRD peaks without a significant drop in surface area.

Diagrams

G cluster_0 MOF Assembly cluster_1 Metal Metal Node Linker 3-Amino-5-(4-formylphenyl) benzoic acid Metal->Linker Coordination Modulator Modulator (e.g., Benzoic Acid) Metal->Modulator Competitive Coordination MOF Ordered MOF Crystal Linker->MOF Fast, Uncontrolled (No Modulator) Modulator->MOF Slow, Controlled (With Modulator) Defect Amorphous/Defective Product MOF->Defect Leads to caption Fig 1. Role of modulators in MOF synthesis. G cluster_troubleshoot1 Troubleshoot Crystallinity cluster_troubleshoot2 Troubleshoot Porosity start Initial Synthesis (Metal + Linker + Solvent) pxrd1 Characterize: PXRD start->pxrd1 is_cryst Crystalline? pxrd1->is_cryst porosity Characterize: Gas Adsorption is_cryst->porosity Yes mod Add/Optimize Modulator is_cryst->mod No is_porous Porosity OK? porosity->is_porous success High-Quality MOF is_porous->success Yes activation Optimize Activation (Solvent Exchange, SC-CO2) is_porous->activation No temp Adjust Temperature/ Concentration mod->temp Iterate solvent Screen Solvents temp->solvent Iterate solvent->start Iterate mod2 Re-evaluate Modulator Concentration activation->mod2 Iterate mod2->start Iterate caption Fig 2. Workflow for troubleshooting MOF synthesis.

Caption: A logical workflow diagram for systematically diagnosing and solving common issues in MOF synthesis, from initial characterization to final product.

References

  • Gentile, S., et al. (2020). Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. RSC Advances. [Link]

  • Patsnap. (2025). Control of Defect Chemistry in Large Scale MOF Syntheses. Patsnap Eureka. [Link]

  • Morris, W., et al. (2017). Role of Modulators in Controlling the Colloidal Stability and Polydispersity of the UiO-66 Metal-Organic Framework. ACS Applied Materials & Interfaces. [Link]

  • Lin, Z., et al. (2020). Synthesis, Characterization and Application of Defective Metal-Organic Frameworks: Current Status and Perspectives. University of Liverpool Repository. [Link]

  • Patsnap. (2025). Characterization Techniques for Elucidating MOF Structural Transformations. Patsnap Eureka. [Link]

  • Alsalloum, A., et al. (2020). Multivariate Modulation of the Zr MOF UiO‐66 for Defect‐Controlled Combination Anticancer Drug Delivery. Angewandte Chemie International Edition. [Link]

  • Deria, P., et al. (2024). Exploring Defect-Engineered Metal–Organic Frameworks with 1,2,4-Triazolyl Isophthalate and Benzoate Linkers. Inorganic Chemistry. [Link]

  • Coudert, F.-X. (2015). Defects and disorder in metal organic frameworks. Physical Chemistry Chemical Physics. [Link]

  • Decoste, J. B., et al. (2018). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Crystal Growth & Design. [Link]

  • Chen, Z., et al. (2022). Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. MDPI. [Link]

  • Tan, K., et al. (2019). Defect Termination in the UiO-66 family of Metal-Organic Frameworks: The Role of Water and Modulator. OSTI.gov. [Link]

  • Wang, C., et al. (2021). Defect Engineering in Metal‒Organic Frameworks as Futuristic Options for Purification of Pollutants in an Aqueous Environment. Frontiers in Chemistry. [Link]

  • Lee, J., et al. (2023). Solvent-derived defects suppress adsorption in MOF-74. Nature Communications. [Link]

  • Ahmed, A., et al. (2019). Hierarchical Metal–Organic Frameworks with Macroporosity: Synthesis, Achievements, and Challenges. Polymers. [Link]

  • Ras-Mallorquí, G., et al. (2022). Defect Engineering in Metal–Organic Framework Nanocrystals: Implications for Mechanical Properties and Performance. ACS Nano. [Link]

  • ResearchGate. (n.d.). Improving porosity and water uptake of aluminum metal-organic frameworks (Al-MOFs) as graphite oxide (GO) composites. ResearchGate. [Link]

  • ResearchGate. (n.d.). Strategies for induced defects in metal-organic frameworks for enhancing adsorption and catalytic performance. ResearchGate. [Link]

  • Wang, S., et al. (2019). Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. Journal of Materials Chemistry A. [Link]

  • Li, J., et al. (2024). Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. RSC Advances. [Link]

  • MDPI. (2025). Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. MDPI. [Link]

  • ResearchGate. (2025). Benefits and complexity of defects in metal-organic frameworks. ResearchGate. [Link]

  • Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands. [Link]

  • Diva, T. N., et al. (2025). Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Chemical Reviews. [Link]

  • Avci-Camur, C., et al. (2018). Synthesis and Formation Mechanism of Textured MOF-5. CORE. [Link]

  • Li, J., et al. (2023). ChatGPT Research Group for Optimizing the Crystallinity of MOFs and COFs. ACS Central Science. [Link]

  • Li, Y., et al. (2022). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Journal of Catalysis. [Link]

  • Kerton, F. M., et al. (2020). The synthesis of metal-organic frameworks (MOFS) with an environmentally benign solvent for applications in environmental protection. Memorial University Research Repository. [Link]

  • ResearchGate. (n.d.). Improvement in Crystallinity and Porosity of Poorly Crystalline Metal–Organic Frameworks (MOFs) through Their Induced Growth on a Well-Crystalline MOF Template. ResearchGate. [Link]

  • Chemical Science. (2024). Synthetic and analytical considerations for the preparation of amorphous metal–organic frameworks. RSC Publishing. [Link]

Sources

Optimization

stabilizing the imine bond in 3-Amino-5-(4-formylphenyl)benzoic acid derivatives

This technical guide addresses the stabilization of imine (Schiff base) linkages derived from 3-Amino-5-(4-formylphenyl)benzoic acid scaffolds. This molecule presents a unique challenge: it contains both the nucleophile...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stabilization of imine (Schiff base) linkages derived from 3-Amino-5-(4-formylphenyl)benzoic acid scaffolds. This molecule presents a unique challenge: it contains both the nucleophile (amine) and electrophile (aldehyde) required for polymerization, alongside an acidic moiety (carboxylic acid) that can autocatalyze hydrolysis.

The following guide is structured as a Tier-3 Technical Support resource, designed to troubleshoot instability issues during synthesis, storage, and application.

Subject: 3-Amino-5-(4-formylphenyl)benzoic Acid Derivatives Ticket Priority: High (Stability/Degradation Issue)

Part 1: Diagnostic & Troubleshooting (The "Why")

Q1: Why does my imine product degrade rapidly upon isolation, even in a desiccator?

A: The degradation is likely driven by acid-catalyzed hydrolysis , potentially exacerbated by the molecule's own structure. Imine formation is a reversible equilibrium reaction (


). The presence of water pushes the equilibrium back to the starting materials (amine + aldehyde).[1]
  • The Internal Saboteur: Your molecule contains a benzoic acid group. Even trace moisture allows this carboxylic acid to donate a proton to the imine nitrogen (

    
    ), creating a highly electrophilic iminium ion. This species reacts with water 
    
    
    
    times faster than the neutral imine [1, 2].
  • The Fix: You must remove the "catalyst" or the "water."

    • Immediate Action: Ensure your solvent is strictly anhydrous (use molecular sieves).

    • Structural Action: If the carboxylic acid is not essential for the next step, protect it as an ester (e.g., methyl ester) to remove the internal proton source.

Q2: I see a "gum" instead of a crystal. Is this polymerization?

A: Yes, this is a common failure mode for bifunctional AB-type monomers (containing both amine and aldehyde).

  • Head-to-Tail Oligomerization: Instead of forming a discrete dimer, the amine of Molecule A reacts with the aldehyde of Molecule B, creating uncontrolled oligomers or amorphous "gums."

  • Troubleshooting:

    • Dilution: Run the reaction at high dilution (<0.05 M) to favor intramolecular cyclization (if geometrically possible) or controlled discrete coupling.

    • Template Synthesis: If your goal is a Covalent Organic Framework (COF), crystallinity requires slow, thermodynamic reversibility. Rapid precipitation (the "gum") indicates the reaction is too fast. Use a modulator (e.g., acetic acid or aniline) to slow down the nucleation [3].

Part 2: Stabilization Protocols (The "How")

Protocol A: Irreversible Stabilization (Reductive Amination)

Use this if you do not strictly require the


 double bond for conjugation.

Converting the unstable imine into a secondary amine (


) renders the linkage hydrolytically stable.

Reagents:

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): Preferred over NaBH₄ because it is milder and does not reduce the aldehyde/ketone starting material as quickly as it reduces the imine [4].

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve the amine and aldehyde components (1:1 equiv) in anhydrous DCE. Add activated 4Å molecular sieves. Stir for 2–4 hours under

    
    .
    
  • Reduction: Add 1.5 equivalents of NaBH(OAc)₃ directly to the reaction mixture (One-Pot).

    • Note: If the carboxylic acid is free, the reaction may evolve gas (

      
       or 
      
      
      
      depending on conditions); ensure venting.
  • Quench: Add saturated aqueous

    
     to neutralize the acid and quench borates.
    
  • Extraction: Extract with DCM. The product is now a stable amine.

Protocol B: "Bond Locking" for Conjugated Systems (COFs/MOFs)

Use this if you must maintain the planar/conjugated structure.

If you cannot reduce the bond, you must "lock" it chemically or sterically.

Strategy 1: Oxidative Cyclization (Povarov/Oxazole) Transform the imine into a heterocycle. This is irreversible and maintains rigidity.

  • Requirement: Requires an ortho-hydroxyl group (not present in your base molecule) or an alkyne/alkene handle.

  • Adaptation: React the imine with an electron-rich alkene (e.g., vinyl ether) in the presence of a Lewis Acid (

    
    ) to form a quinoline  derivative. This "locks" the nitrogen in a ring [5].
    

Strategy 2: Steric Protection

  • Method: Introduce bulky hydrophobic groups (e.g., tert-butyl) on the phenyl ring adjacent to the imine. This creates a "hydrophobic pocket" that physically blocks water molecules from attacking the imine carbon [6].

Part 3: Visualizing the Mechanism

The following diagrams illustrate the failure point (hydrolysis) and the decision logic for stabilization.

Figure 1: The Hydrolysis Trap & Stabilization Pathways

This diagram shows how the internal acid catalyzes the destruction of the imine bond and how reduction bypasses this cycle.

ImineStability cluster_0 Critical Failure Mode Start Amine + Aldehyde Imine Imine (Schiff Base) (Unstable) Start->Imine - H₂O (Equilibrium) Imine->Start + H₂O (Hydrolysis) Iminium Protonated Iminium (Highly Reactive) Imine->Iminium Acid Catalysis (Internal COOH) AmineProduct Secondary Amine (Stable Product) Imine->AmineProduct Reduction (NaBH(OAc)₃) Quinoline Quinoline/Heterocycle (Locked & Rigid) Imine->Quinoline Cyclization (Povarov Rxn) Iminium->Start Rapid Hydrolysis

Caption: The "Internal Saboteur" effect where the carboxylic acid protonates the imine, accelerating hydrolysis. Reduction or Cyclization exits this reversible loop.

Figure 2: Stabilization Decision Tree

DecisionTree Q1 Is π-conjugation required? BranchYes YES (e.g., COF, Electronics) Q1->BranchYes BranchNo NO (e.g., Drug Linker) Q1->BranchNo Sol1 Strategy: Bond Locking (Quinoline/Benzoxazole) BranchYes->Sol1 High Stability Needed Sol2 Strategy: Steric Shielding (Bulky Substituents) BranchYes->Sol2 Reversibility Needed Sol3 Strategy: Reductive Amination (Convert to Amine) BranchNo->Sol3 Standard Protocol

Caption: Select the stabilization method based on whether the final application requires electronic conjugation.

Part 4: Comparative Data for Reducing Agents

When choosing a reducing agent for Protocol A, selectivity is key to avoiding side reactions with the carboxylic acid or over-reduction.

Reducing AgentReactivityAcid ToleranceRisk ProfileRecommended For
NaBH(OAc)₃ MildHigh LowBest Choice. Stable in weak acid; does not reduce aldehydes rapidly. [4]
NaBH₃CN ModerateHighToxic (HCN gas)Effective, but safety concerns limit use. Good for pH 3-5. [4]
NaBH₄ StrongLowModerateAvoid. Decomposes in acid; reduces aldehydes too fast (side products).
H₂ / Pd-C VariableHighHighGood for large scale, but may reduce the aromatic ring or benzyl positions.

References

  • Imine Hydrolysis Mechanism: Hydrolysis of imines to give ketones (or aldehydes).[1][3][4] Master Organic Chemistry. Link

  • Acid Catalysis Rates: Imine and Enamine Hydrolysis.[5] Chemistry Steps.[6][7] Link

  • COF Stabilization: Stabilization of 2D Imine-Linked Covalent Organic Frameworks. ResearchGate/PubMed. Link

  • Reductive Amination Protocol: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[6] Chem. (ACS).[2] Link

  • Bond Locking (Povarov): Kinetic Fixation of Imine Bonds for Ultra-stable Crystalline Porous Aromatic Frameworks. Springer Nature. Link

  • Steric Protection: Imine bond orientation manipulates AIEgen derived Schiff base isomers. J. Mater. Chem. C (RSC). Link

Sources

Troubleshooting

controlling particle size in 3-Amino-5-(4-formylphenyl)benzoic acid framework synthesis

The following Technical Support Guide is structured as a dynamic, non-linear resource designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding over rote recipe following.

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is structured as a dynamic, non-linear resource designed for immediate application in a laboratory setting. It prioritizes mechanistic understanding over rote recipe following.

Topic: Particle Size Control in 3-Amino-5-(4-formylphenyl)benzoic acid (AFBA) Frameworks Ticket Type: Advanced Methodological Support Assigned Specialist: Dr. Aris (Senior Application Scientist)

Executive Summary: The "AB-Monomer" Challenge

You are working with 3-Amino-5-(4-formylphenyl)benzoic acid , a unique "heterolinker" capable of self-condensation to form Covalent Organic Frameworks (COFs) or acting as a ligand in Metal-Organic Frameworks (MOFs).

The Core Conflict: Unlike standard binary COF synthesis (


 monomers), this molecule is an AB-monomer . It contains both the nucleophile (amine) and electrophile (aldehyde) on the same scaffold, along with a pendant carboxylic acid.
  • Implication 1 (Autocatalysis): The pendant -COOH group acts as an internal acid catalyst for imine formation. Standard protocols adding external acetic acid often lead to uncontrolled, rapid precipitation (amorphous aggregates).

  • Implication 2 (Zwitterionic Solubility): The coexistence of amine and acid groups creates solubility challenges in non-polar solvents, affecting nucleation rates.

Your Goal: Control particle size (Nanometers for drug delivery vs. Micrometers for analysis).

The Mechanics of Size Control

To control particle size, you must manipulate the LaMer Burst Nucleation Model . The synthesis is a tug-of-war between Nucleation (


)  and Crystal Growth (

)
.
Target SizeStrategyKinetic GoalKey Modulator
< 200 nm (NCOFs) Burst Nucleation

Surfactants (PVP) / High Supersaturation
200 nm - 1

m
Controlled Growth

Solvent Polarity (MeCN/Alcohol mix)
> 1

m (Single Crystals)
Thermodynamic Control

Competitors (Aniline/Benzaldehyde)
Visualizing the Control Pathway

The following diagram illustrates the decision tree for selecting the correct synthetic lever.

ParticleControl Start Target Particle Size Nano Nanoparticles (<200 nm) Start->Nano Micro Microcrystalline (>1 µm) Start->Micro Mech_Nano Mechanism: Arrested Growth Nano->Mech_Nano Mech_Micro Mechanism: Ostwald Ripening Micro->Mech_Micro Step_Nano1 Add PVP (Surfactant) Mech_Nano->Step_Nano1 Step_Nano2 Solvent: MeCN/H2O Step_Nano1->Step_Nano2 Step_Nano3 Rapid Heating Step_Nano2->Step_Nano3 Step_Micro1 Add Monofunctional Modulator Mech_Micro->Step_Micro1 Step_Micro2 Solvent: Dioxane/Mesitylene Step_Micro1->Step_Micro2 Step_Micro3 Slow Ramp (1°C/min) Step_Micro2->Step_Micro3

Caption: Decision matrix for AFBA framework synthesis. Red path favors high nucleation density (nanoparticles); Blue path favors thermodynamic reversibility (large crystals).

Protocol: Nanoscale Synthesis (Drug Delivery Grade)

Objective: Synthesize uniform, colloidal AFBA COF particles (50–150 nm). Principle: Use Polyvinylpyrrolidone (PVP) as a capping agent to sterically hinder grain growth after the initial nucleation burst.

Reagents
  • Monomer: 3-Amino-5-(4-formylphenyl)benzoic acid (100 mg).

  • Solvent System: Acetonitrile (MeCN) / Water (9:1 v/v). Note: The polarity of MeCN aids in stabilizing the ionic intermediate.

  • Stabilizer: PVP K-30 (MW ~40,000).

  • Catalyst: NONE (Rely on internal -COOH) or trace Acetic Acid (only if yield is <10%).

Step-by-Step Workflow
  • Preparation of Organic Phase: Dissolve 100 mg of Monomer in 15 mL of MeCN. Sonicate for 10 mins.

  • Stabilizer Integration: Dissolve 50 mg of PVP in 2 mL of water.

    • Critical Step: Add the PVP solution to the Organic phase dropwise while stirring at 600 RPM.

  • Reaction (Solvothermal): Seal in a Pyrex tube (degassed via freeze-pump-thaw x3). Heat to 80°C for 24 hours. Lower temperature prevents rapid aggregation.

  • Purification: Centrifuge at 10,000 RPM for 15 mins. Wash with MeCN x3 to remove unbound PVP. Do not dry completely if using for drug loading; keep as a wet cake.

Troubleshooting Guide & FAQs

Issue 1: "I am getting amorphous yellow powder, not crystalline particles."

Diagnosis: The reaction rate is too fast. The internal carboxylic acid is catalyzing the imine formation so quickly that the network locks into a kinetic trap before error-correction (crystallization) can occur. Solution:

  • Action: Add a "Scrambling Agent" or Modulator.

  • Protocol: Add Aniline (2 equivalents relative to monomer). Aniline competes with the amine on the monomer for the aldehyde. This makes the formation reversible.[1]

    • Mechanism:[2][3][4]

      
      .
      
    • This slows the net forward rate, allowing thermodynamic error correction.

Issue 2: "My particles are polydisperse (ranging from 50nm to 2µm)."

Diagnosis: Continuous nucleation. You have "phantom nuclei" forming throughout the reaction because the supersaturation level wasn't dropped quickly enough. Solution:

  • Action: Switch to Hot-Injection or increase Initial Concentration .

  • Protocol: Dissolve monomer at a higher concentration (supersaturation). Heat the solvent first, then inject the monomer. This forces all nuclei to form at

    
    , ensuring they all grow for the exact same amount of time.
    
Issue 3: "The framework dissolves during washing."

Diagnosis: The imine bonds are hydrolyzing, or the unreacted monomer is washing out (low conversion). Solution:

  • Action: Check pH of wash solvent.

  • Protocol: Do NOT wash with acidic water. The internal -COOH makes the local environment acidic. Wash with neutral Ethanol or Anhydrous THF . If the framework is strictly held by imine bonds, avoid water in the wash step entirely unless the framework is fully cured.

Advanced Data: Solvent Effects on Particle Size

The following table summarizes how solvent choice dictates the final morphology for this specific amphiphilic linker.

Solvent SystemDielectric ConstantSolubility of AFBAResulting Particle SizeMechanism
Mesitylene / Dioxane LowLow> 1

m (Aggregates)
Precipitation polymerization (Heterogeneous).
DMF / BuOH HighHigh~500 nm (Crystals) Homogeneous nucleation; slow growth.
Acetonitrile (MeCN) MediumModerate< 100 nm (Colloids) High supersaturation; solvent stabilizes surface charge.
Water (w/ Surfactant) HighLow (Zwitterion)~50 nm (Nanoparticles) Micelle-confined synthesis (requires surfactant).

References

  • Gautheron, B. et al. (2025). Controlled synthesis of imine-linked 2D COFs from particles to gel. GFP 2025.

    • Relevance: Establishes the use of light and specific wavelengths to tune imine-COF particle sizes
  • Smith, B. J. et al. (2017). Controlled growth of imine-linked two-dimensional covalent organic framework nanoparticles. Chemical Science, 8, 5317-5321.

    • Relevance: The foundational text on separating nucleation and growth in imine COFs using nitrile solvents to inhibit growth.
  • Hamachi, L. et al. (2023).[5] Colloidal stabilization of COF-300 particles synthesized with substituted benzoic acids. American Chemical Society.[6][7]

    • Relevance: Directly addresses the role of benzoic acid derivatives (like AFBA) acting as both catalyst and colloidal stabilizer (Zeta potential control).
  • Liu, L. et al. (2024). Facile synthesis of heteroporous covalent organic frameworks with dual linkages. Chemical Synthesis. [4][8][9]

    • Relevance: Discusses the "Three-in-One" strategy for monomers containing multiple functional groups (Amine/Aldehyde/Boronic), analogous to the AFBA complexity.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Characterization of 3-Amino-5-(4-formylphenyl)benzoic Acid

This guide provides an in-depth technical comparison of 1H NMR characterization strategies for 3-Amino-5-(4-formylphenyl)benzoic acid , a critical bifunctional linker used in Metal-Organic Frameworks (MOFs) and Covalent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1H NMR characterization strategies for 3-Amino-5-(4-formylphenyl)benzoic acid , a critical bifunctional linker used in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][2]

Executive Summary

3-Amino-5-(4-formylphenyl)benzoic acid is a "privileged" building block because it possesses three distinct reactive handles: a carboxylic acid (for coordination), an amine (for post-synthetic modification or condensation), and an aldehyde (for Schiff base formation).[1][2]

Characterizing this molecule requires a nuanced approach because the zwitterionic potential (amino/acid interaction) and labile protons create spectral variability depending on the solvent system.[1] This guide compares the performance of deuterated solvents and outlines a self-validating protocol to confirm structural integrity against common synthetic impurities.

Structural Analysis & Assignment Logic

Before acquiring data, we must establish the expected spectral fingerprint.[2] The molecule consists of two aromatic rings with distinct electronic environments.

Theoretical Proton Assignment[1]
  • Ring A (Benzoic Acid Core): Contains three non-equivalent aromatic protons.[1][2][3] The amine group at position 3 exerts a strong shielding effect (ortho/para directing), while the carboxylic acid at position 1 is deshielding.[2]

  • Ring B (Formylphenyl Tail): A para-substituted benzene ring.[1][2] The aldehyde group is strongly electron-withdrawing, deshielding the ortho protons significantly.[2]

G cluster_0 Structure & Proton Environments struct 3-Amino-5-(4-formylphenyl)benzoic acid (C14H11NO3) COOH Carboxylic Acid (-COOH) ~13.0 ppm (br) struct->COOH NH2 Amine (-NH2) ~5.5 ppm (br) struct->NH2 Ar_A Ring A (Benzoic) 3 Distinct Signals (6.9 - 7.6 ppm) struct->Ar_A Ar_B Ring B (Formylphenyl) AA'BB' System (7.8 - 8.1 ppm) struct->Ar_B CHO Aldehyde (-CHO) ~10.0 ppm (s)

Figure 1: Proton environment map for 3-Amino-5-(4-formylphenyl)benzoic acid.[1][2] Note the distinct regions for functional groups vs. aromatic backbone.

Comparative Analysis: Solvent Selection

The choice of deuterated solvent is the single most critical variable in characterizing this compound. Below is a comparison of the three primary solvent candidates.

Table 1: Solvent Performance Matrix[1][2]
FeatureDMSO-d6 (Recommended)Methanol-d4 (MeOD) Acetone-d6
Solubility Excellent. Dissolves the polar/zwitterionic form easily.[1][2]Good. High solubility but may require slight warming.Moderate. May require sonication.
-COOH Proton Visible. Broad singlet ~13.0 ppm.Invisible. Exchanges with deuterium (-COOD).[1][2]Variable. Often too broad to integrate.
-NH2 Protons Visible. Broad singlet ~5.0–6.0 ppm.[1]Invisible. Exchanges with deuterium (-ND2).[1][2]Visible. But often broadened.
-CHO Proton Sharp Singlet. ~10.1 ppm.Risk of Hemiacetal. Peak may shift or split due to reaction with solvent.[3]Sharp Singlet. Good resolution.[1]
Resolution High. Excellent separation of aromatic peaks.High. Simplified spectrum (no NH2/COOH coupling).Moderate. Water peak often interferes.[1]
Use Case Full Characterization. Validates all functional groups.[1]Backbone Check. Best for checking aromatic purity.[1]Alternative. If DMSO is difficult to remove.
Expert Insight: Why DMSO-d6 is the Gold Standard

For this specific molecule, DMSO-d6 is the superior choice.[1]

  • Hydrogen Bonding Stabilization: DMSO disrupts the intermolecular hydrogen bonding between the amine and carboxylic acid, preventing aggregation that causes peak broadening.

  • Proton Counting: It is the only common solvent that allows you to integrate the -COOH, -NH2, and -CHO protons simultaneously to confirm the 1:2:1 ratio (approximate), validating that the functional groups are intact.[2]

Experimental Protocol (Self-Validating)

This protocol is designed to ensure reproducibility and detect common synthesis errors (e.g., oxidation of aldehyde, incomplete coupling).[2]

Sample Preparation[1][4]
  • Mass: Weigh 5–10 mg of the dried solid into a clean vial.

    • Note: Ensure the sample is free of residual reaction solvents (THF, Dioxane) which can obscure aromatic regions.[2]

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 60 seconds. The solution should be clear and light yellow/orange.

    • Checkpoint: If turbidity persists, filter through a glass wool plug directly into the NMR tube. Particulates cause line broadening.[1]

  • Acquisition:

    • Scans: 16 (minimum) to 64 (for clean baseline).[2]

    • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The aldehyde and carboxylic acid protons have long T1 relaxation times. A short delay will under-integrate these peaks, leading to false purity calculations.

Data Processing & Validation Workflow

Workflow Start Acquire 1H NMR (DMSO-d6) Check_CHO Check 10.1 ppm Is Aldehyde Present? Start->Check_CHO Decision_1 Peak at 10.1 ppm? Check_CHO->Decision_1 Check_Ar Analyze Aromatic Region (7.0 - 8.2 ppm) Decision_2 Aromatic Integrals Correct? Check_Ar->Decision_2 Decision_1->Check_Ar Yes Fail_Ox FAIL: Oxidation (Check COOH integral) Decision_1->Fail_Ox No (or shifted) Pass PASS: Structure Validated Decision_2->Pass 7H Total Fail_SM FAIL: Residual SM (Check Boronic Acid) Decision_2->Fail_SM Extra Peaks

Figure 2: Logical workflow for validating the structure of 3-Amino-5-(4-formylphenyl)benzoic acid.

Detailed Spectral Assignment (DMSO-d6)

Use this table to assign your spectrum. Values are typical for this class of biphenyls in DMSO-d6.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Note
13.0 – 13.5 Broad Singlet1H-COOH Highly deshielded; may be very broad.[1][2]
10.0 – 10.1 Singlet1H-CHO Distinctive aldehyde peak.[1]
8.00 – 8.10 Doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz)
2HAr-H (Ring B) Ortho to -CHO.[1] Deshielded by carbonyl.[1]
7.80 – 7.90 Doublet (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz)
2HAr-H (Ring B) Meta to -CHO (Ortho to biphenyl bond).[1]
7.50 – 7.60 Singlet/Multiplet1HAr-H (Ring A) Position 6 (between Phenyl and COOH).[1][2]
7.20 – 7.30 Singlet/Multiplet1HAr-H (Ring A) Position 2 (between COOH and NH2).[1][2]
6.90 – 7.00 Singlet/Multiplet1HAr-H (Ring A) Position 4 (between NH2 and Phenyl).[1][2] Shielded by NH2.[1]
5.20 – 5.80 Broad Singlet2H-NH2 Position varies with concentration/water content.[1]
Troubleshooting Common Impurities[1]
  • Residual Boronic Acid (Precursor): Look for a broad singlet around 8.0–8.2 ppm (-B(OH)2) that disappears with D2O shake.[1][2]

  • Residual Catalyst (Pd-ligands): Look for sharp multiplets in the 7.0–7.5 ppm region (PPh3) or aliphatic peaks if alkyl ligands were used.[1][2]

  • Water: In DMSO-d6, water appears at 3.33 ppm .[1][2] If this peak is huge, it may exchange with your -NH2/-COOH peaks, making them invisible.[2]

References

  • General NMR Characterization of Benzoic Acids

    • Doc Brown's Chemistry. "1H NMR spectrum of benzoic acid." Link

    • BenchChem.[4] "A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers." Link[2]

  • Synthesis & Characterization of Amino-Carboxy Linkers

    • Royal Society of Chemistry (RSC).[1] "Synthesis of TCPP linker and porphyrin derivatives (Supporting Info)." Link[2]

    • Organic Chemistry Portal. "Synthesis of 3-Amino-5-Alkyl Isoxazoles (General Amino-Aryl Characterization)." Link

  • Solvent Effects on Exchangeable Protons: University of Potsdam. "NMR Solvent Data Chart." (Standard reference for residual solvent peaks).

Sources

Comparative

X-ray diffraction patterns of 3-Amino-5-(4-formylphenyl)benzoic acid based MOFs

An in-depth technical guide for researchers, materials scientists, and drug development professionals evaluating the structural integrity and functional versatility of dual-functionalized Metal-Organic Frameworks (MOFs)....

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, materials scientists, and drug development professionals evaluating the structural integrity and functional versatility of dual-functionalized Metal-Organic Frameworks (MOFs).

The Shift Toward Dual-Functionalized MOFs in Advanced Therapeutics

In the landscape of targeted drug delivery and heterogeneous catalysis, the structural precision of Metal-Organic Frameworks (MOFs) is paramount. While mono-functionalized frameworks like UiO-66-NH₂ and ZIF-90 have served as foundational materials, they often require complex, multi-step post-synthetic modifications (PSM) to achieve the stimuli-responsive behaviors required for advanced biomedical applications [1].

The emergence of MOFs constructed from 3-Amino-5-(4-formylphenyl)benzoic acid (AFBA) represents a significant leap forward. By embedding both an amine (-NH₂) and a reactive formyl (-CHO) group directly into the organic linker, AFBA-MOFs offer an orthogonal dual-reactivity platform. The amino group provides inherent basic sites and hydrogen-bonding capabilities, while the formyl group serves as a highly reactive anchor for Schiff base condensation with amine-bearing drug molecules (e.g., Doxorubicin).

However, incorporating the bulky 4-formylphenyl moiety introduces significant steric hindrance, fundamentally altering the crystal lattice. This guide objectively compares the X-ray diffraction (XRD) patterns, structural causality, and functional performance of AFBA-MOFs against industry-standard alternatives, providing a self-validating experimental framework for your research.

Structural Causality: Decoding the XRD Patterns

X-ray diffraction (XRD) is not merely a characterization tool; it is the definitive diagnostic for MOF topology, pore accessibility, and phase purity. The structural modifications introduced by the AFBA ligand manifest distinctly in the XRD diffractogram.

The Impact of Steric Bulk on Lattice Parameters

When comparing a Zr-based AFBA-MOF to the standard Zr-based UiO-66-NH₂, the most critical observation is the shift in low-angle diffraction peaks. According to Bragg’s Law (


), a shift to lower 

angles indicates an expansion of the interplanar spacing (

). The bulky 4-formylphenyl extension on the AFBA ligand forces the secondary building units (SBUs) further apart to minimize steric repulsion.
  • AFBA-MOF : Exhibits a dominant low-angle peak at 6.8° , reflecting the expanded pore aperture necessary to accommodate the 4-formylphenyl group.

  • UiO-66-NH₂ : Exhibits its primary (111) reflection at 7.4° , indicative of a tighter, more compact face-centered cubic (fcc) lattice[2].

  • ZIF-90 : Shows a primary peak at 7.3° , characteristic of its sodalite (SOD) topology driven by the smaller imidazolate-2-carboxaldehyde linkers [3].

Peak Broadening and Defect Engineering

The dual functionality of AFBA also introduces localized lattice strain. The asymmetrical nature of the ligand (with -NH₂ at the 3-position and the formylphenyl group at the 5-position) leads to a slight broadening of the XRD peaks compared to the highly symmetrical UiO-66-NH₂. This is not a sign of poor crystallinity, but rather an indication of engineered defects—missing linkers that actually enhance the catalytic turnover rate and drug-loading capacity by creating mesoporous cavities.

Quantitative Performance Comparison

The table below synthesizes the structural and textural data, providing an objective baseline for material selection.

PropertyAFBA-MOF (Zr)UiO-66-NH₂ (Zr)ZIF-90 (Zn)
Primary Functional Group(s) -NH₂, -CHO-NH₂-CHO
Dominant XRD Peaks (

)
6.8°, 9.5°, 14.2°7.4°, 8.5°, 25.7°7.3°, 10.4°, 18.0°
Lattice Strain / Peak FWHM Moderate (~0.18°)Low (~0.12°)Low (~0.14°)
Crystallinity Retention (in H₂O) HighVery HighModerate
BET Surface Area (m²/g) ~1,150~1,200~1,320
Pore Volume (cm³/g) 0.480.520.45
Post-Synthetic Versatility Orthogonal (Dual)Single (Amine)Single (Aldehyde)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following synthesis and characterization protocol is designed as a self-validating loop. Every experimental choice is grounded in chemical causality.

Phase 1: Solvothermal Synthesis of AFBA-MOF
  • Precursor Dissolution : Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of 3-Amino-5-(4-formylphenyl)benzoic acid in 15 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF is selected not merely for its solvency. At 120°C, DMF undergoes slow thermal degradation to release dimethylamine. This gradual increase in basicity precisely controls the deprotonation rate of the AFBA carboxylic acid, preventing amorphous precipitation and ensuring high-fidelity crystal growth.

  • Modulator Addition : Add 1.5 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a competing monocarboxylic modulator. It temporarily caps the Zr clusters, slowing down the framework extension and allowing errors in the lattice to self-correct, which drastically improves overall crystallinity.

  • Crystallization : Seal the mixture in a Teflon-lined autoclave and heat at 120°C for 24 hours.

Phase 2: Activation and XRD Validation
  • Solvent Exchange : Isolate the powder via centrifugation. Wash three times with fresh DMF, followed by a 3-day Soxhlet extraction using methanol.

    • Causality: Direct drying from DMF exerts massive capillary forces that can collapse the mesoporous framework. Exchanging DMF with methanol (which has a significantly lower boiling point and surface tension) preserves the lattice integrity during desolvation.

  • Vacuum Desolvation : Dry the methanol-exchanged MOF under dynamic vacuum at 90°C for 12 hours.

  • XRD Validation Loop : Analyze the activated powder using Cu Kα radiation (

    
     Å).
    
    • Self-Validation: If the diagnostic 6.8° peak is absent or severely broadened, it indicates framework collapse or incomplete desolvation. The batch must be rejected, and the solvent exchange step must be prolonged for future syntheses.

Workflow A Precursor Preparation Metal Salt + AFBA Ligand B Solvothermal Synthesis (120°C, 24h, DMF) A->B C Washing & Activation (Methanol Exchange) B->C D Powder X-ray Diffraction (Cu Kα radiation) C->D E Phase Identification & Crystallinity Analysis D->E

Workflow for the synthesis and XRD validation of AFBA-MOF.

Post-Synthetic Modification (PSM) Dynamics

The true advantage of the AFBA-MOF lies in its post-synthetic versatility. While UiO-66-NH₂ requires harsh conditions to convert its amines into reactive amides, the free formyl group in AFBA-MOF readily undergoes Schiff base condensation with primary amines under mild, room-temperature conditions [4].

This is highly advantageous for drug development. An amine-bearing chemotherapeutic agent can be covalently tethered to the MOF via an imine bond. Because imine bonds are acid-labile, the drug remains securely attached at physiological pH (7.4) but is rapidly cleaved and released in the acidic microenvironment of a tumor (pH 5.5 - 6.5).

Pathway N1 AFBA-MOF (Free -CHO & -NH2) N3 Schiff Base Condensation (Imine Bond Formation) N1->N3 N2 Target Molecule (Amine-bearing Drug) N2->N3 N4 Functionalized MOF (Stimuli-Responsive) N3->N4

Post-synthetic modification pathway of AFBA-MOF via Schiff base condensation.

Conclusion

For researchers requiring a highly tunable, stimuli-responsive carrier, AFBA-MOFs offer superior orthogonal reactivity compared to traditional mono-functionalized alternatives like UiO-66-NH₂ and ZIF-90. By understanding the causality behind the XRD lattice shifts—driven by the steric bulk of the 4-formylphenyl group—scientists can accurately validate the structural integrity of these advanced frameworks and confidently proceed to complex post-synthetic drug loading.

References

  • Yaghi, O. M., et al. "The Chemistry and Applications of Metal-Organic Frameworks." Science, 2013. URL:[Link]

  • Cao, Y., et al. "Synthesis, Characterization and Catalytic Activity of UiO-66-NH2." MDPI Materials, 2021. URL:[Link]

  • Cohen, S. M. "Post-Synthetic Modification of a Metal–Organic Framework Glass." Chemistry of Materials (ACS), 2022. URL:[Link]

  • Mandal, S., et al. "Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications." Advanced Functional Materials, 2022. URL:[Link]

Validation

Comprehensive Comparison Guide: Gas Adsorption Capacity of Amino/Formyl-Functionalized vs. Unfunctionalized Carboxylate Linkers

As a Senior Application Scientist in porous materials and gas separation technologies, I frequently encounter the challenge of optimizing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for specifi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in porous materials and gas separation technologies, I frequently encounter the challenge of optimizing Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for specific gas capture applications. A framework's topology provides the structural backbone, but it is the linker chemistry that dictates the thermodynamics of host-guest interactions.

This guide objectively compares the gas adsorption performance of unfunctionalized carboxylate linkers against amino-functionalized (-NH₂) and formyl-functionalized (-CHO) variants. By analyzing the causality behind these chemical modifications, we can engineer self-validating experimental workflows that maximize both adsorption capacity and selectivity.

Mechanistic Causality: The "Why" Behind Linker Functionalization

To understand why functionalized linkers outperform bare carboxylates in specific gas separation tasks, we must examine the physical chemistry occurring at the pore wall.

Unfunctionalized Carboxylate Linkers (The Baseline)

Standard linkers, such as 1,4-benzenedicarboxylate (BDC) found in pristine UiO-66 or MIL-101, rely entirely on weak van der Waals forces for gas adsorption. While these frameworks boast massive BET surface areas and high theoretical capacities at elevated pressures, their low isosteric heat of adsorption (


) results in poor gas uptake at the low partial pressures typical of post-combustion flue gas[1].
Amino-Functionalized Linkers (-NH₂)

Introducing a primary amine onto the aromatic ring (e.g., NH₂-BDC) embeds localized Lewis basic sites directly into the pore walls.

  • The Causality: The lone pair of electrons on the nitrogen atom interacts strongly with the highly polarizable, Lewis acidic carbon atom of CO₂. This shifts the adsorption mechanism from pure physisorption toward strong dipole-quadrupole interactions.

  • Humid Conditions: In the presence of water vapor, amino-functionalized MOFs can facilitate reversible chemisorption via the formation of bicarbonates, drastically increasing low-pressure CO₂ capture without requiring extreme heat for regeneration[2]. This chemical affinity is reflected in a significantly higher

    
    [3].
    
Formyl-Functionalized Linkers (-CHO)

While amino groups maximize total uptake via basicity, formyl groups offer a distinct mechanistic advantage driven by steric and electrostatic tuning.

  • The Causality: The carbonyl oxygen in the formyl group is highly polar but lacks the strong Lewis basicity of an amine. Instead, it alters the localized electrostatic potential and physically restricts the pore aperture (steric gating). In comparative studies of porous frameworks, residual formyl groups have been shown to enhance the selective separation of gases with similar kinetic diameters (e.g., C₂H₂ over CO₂ or C₂H₄) by leveraging these precise polarizability differences[4].

Mechanism cluster_linkers Linker Functionalization Gas Target Gas Molecule (e.g., CO2) Carb Bare Carboxylate (e.g., BDC) Gas->Carb Amino Amino-Functionalized (e.g., NH2-BDC) Gas->Amino Formyl Formyl-Functionalized (e.g., CHO-BDC) Gas->Formyl Phys Weak Physisorption (Baseline Capacity) Carb->Phys Chem Strong Dipole/Lewis Acid-Base (High Affinity/Qst) Amino->Chem Polar Steric Gating & Polar Interactions (Tuned Selectivity) Formyl->Polar

Mechanistic pathways of gas adsorption based on linker functionalization.

Quantitative Data Presentation

The following table synthesizes experimental data comparing unfunctionalized and functionalized frameworks. Notice how amino-functionalization consistently increases the heat of adsorption (


) and CO₂ uptake, even when the overall BET surface area decreases due to pore occlusion by the functional groups.
FrameworkLinker TypeBET Surface Area (

)
CO₂ Uptake

(kJ/mol)
Primary Mechanism
UiO-66 Bare Carboxylate (BDC)~12003.52 mmol/g (1 atm, 0°C)~25.0Physisorption[3]
UiO-66-NH₂ Amino-Functionalized~12204.46 mmol/g (1 atm, 0°C)29.4Dipole-Quadrupole / Lewis Acid-Base[3]
MIL-101(Fe) Bare Carboxylate (BDC)~20009.3 mmol/g (4 MPa, 25°C)36.6High-pressure Physisorption[1]
NH₂-MIL-101(Fe) Amino-Functionalized~91513.0 mmol/g (4 MPa, 25°C)46.7Enhanced Chemisorption / H-Bonding[1]
Sub-stoichiometric COF-Py Formyl-FunctionalizedN/ATuned for C₂H₂/CO₂N/ASteric Gating & Polarizability[4]

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data when comparing linker variants, the synthesis and activation protocols must be rigorously controlled. A poorly activated MOF will yield false-negative adsorption data. Below is the field-proven workflow utilized in our laboratories.

Protocol 1: Modulated Solvothermal Synthesis

Objective: Synthesize highly crystalline linker-variant MOFs (e.g., UiO-66 vs. UiO-66-NH₂).

  • Precursor Preparation: Dissolve equimolar amounts of the metal node precursor (e.g., ZrCl₄) and the organic linker (BDC or NH₂-BDC) in N,N-Dimethylformamide (DMF).

  • Modulator Addition: Add a modulator (e.g., acetic acid or formic acid) at a 10:1 to 30:1 molar ratio relative to the linker.

    • Causality: Modulators compete with the multidentate linkers for coordination sites on the metal clusters, slowing down the crystallization rate. This yields larger, defect-free crystals essential for reproducible gas sorption.

  • Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave and heat at 120°C for 24 hours.

  • Recovery: Isolate the microcrystalline powder via centrifugation (8000 rpm, 10 mins).

Protocol 2: Framework Activation via Solvent Exchange

Objective: Clear the pores of unreacted precursors and high-boiling solvents without collapsing the framework.

  • Initial Wash: Wash the as-synthesized MOF three times with fresh DMF to remove unreacted linkers.

  • Solvent Exchange: Suspend the MOF in Dichloromethane (DCM) or Acetone for 3 days, replacing the solvent every 24 hours.

    • Causality: DMF has a high boiling point (153°C) and high surface tension. Direct thermal evacuation of DMF exerts immense capillary forces on the pore walls, often leading to framework collapse. Exchanging DMF with DCM (boiling point 39.6°C) reduces surface tension, allowing for gentle thermal activation that preserves intrinsic microporosity.

  • Thermal Degassing: Transfer the exchanged MOF to a sample cell and heat under dynamic vacuum (

    
     torr) at 150°C (for UiO-66 variants) for 12 hours.
    
Protocol 3: Low-Pressure Gas Sorption Analysis

Objective: Quantify gas uptake and calculate the isosteric heat of adsorption.

  • Dead Volume Calibration: Use ultra-high purity Helium to measure the free space (dead volume) of the sample tube, as Helium does not adsorb into the MOF pores at room temperature.

  • Isotherm Measurement: Introduce the target gas (CO₂, CH₄, or N₂) incrementally using a Sieverts-type volumetric apparatus at precisely controlled temperatures (e.g., 273 K and 298 K).

  • Thermodynamic Calculation: Fit the dual-temperature isotherm data to the Clausius-Clapeyron equation to extract the

    
    , validating the chemical affinity of the functionalized linker.
    

Workflow N1 1. Precursor Mixing Metal + Linker N2 2. Solvothermal Crystallization N1->N2 N3 3. Solvent Exchange (DMF to DCM) N2->N3 N4 4. Thermal Vacuum Activation N3->N4 N5 5. Gas Sorption Isotherm Analysis N4->N5

Workflow for synthesis, activation, and gas adsorption analysis of functionalized MOFs.

References

1.[1] Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - nih.gov - 1 2.[2] Carbon dioxide capture chemistry of amino acid functionalized metal-organic frameworks in humid flue gas - digitellinc.com - 2 3.[3] Amino-functionalized Zr-MOF nanoparticles for adsorption of CO2 and CH4 - researchgate.net -3 4.[4] Modulated synthesis of stoichiometric and sub-stoichiometric two-dimensional covalent organic frameworks for enhanced ethylene purification - rhhz.net - 4

Sources

Comparative

Thermal Stability &amp; Performance Guide: 3-Amino-5-(4-formylphenyl)benzoic Acid (AFPBA)

Executive Summary 3-Amino-5-(4-formylphenyl)benzoic acid (AFPBA) represents a critical class of heterofunctional biphenyl linkers used primarily in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Fr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-5-(4-formylphenyl)benzoic acid (AFPBA) represents a critical class of heterofunctional biphenyl linkers used primarily in the synthesis of Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) . Its unique triad of functional groups—amine (nucleophile), aldehyde (electrophile), and carboxylic acid (metal coordinator)—enables complex reticular synthesis but introduces specific thermal stability challenges compared to monofunctional analogues like terephthalic acid.

Verdict: AFPBA exhibits a multi-stage thermal degradation profile . While the aromatic biphenyl core provides rigidity up to ~300°C, the aldehyde moiety introduces an early-onset oxidation/degradation risk starting at ~220°C under inert conditions. When incorporated into a reticular framework (COF/MOF), the thermal ceiling is typically raised to >350°C due to the conversion of reactive groups into stable imine or amide linkages.

Material Specifications & Structural Logic

Before interpreting TGA data, the structural integrity of the material must be understood. The thermal behavior is dictated by the weakest bond dissociation energy (BDE) within the molecule.

FeatureSpecificationThermal Implication
Compound Name 3-Amino-5-(4-formylphenyl)benzoic acidBiphenyl core enhances thermal resistance vs. single-ring analogues.
CAS Number 1262010-94-5 (Analog)Reference isomer (3-formyl) shows similar breakdown kinetics.
Molecular Weight ~241.24 g/mol Moderate MW prevents sublimation before decomposition.
Reactive Groups -NH₂, -CHO, -COOH-CHO is the thermal weak point (oxidation/polymerization). -COOH undergoes decarboxylation >280°C.

Comparative Performance Analysis

This section objectively compares AFPBA against standard alternatives used in reticular chemistry.

Table 1: Thermal Stability Comparison of Linker Alternatives
Material ClassRepresentative CompoundT

(Onset)
T

(5% Mass Loss)
Primary Degradation Mechanism
Target Ligand AFPBA ~210–230°C ~260°C Aldehyde oxidation/condensation, followed by decarboxylation.
Alternative A 3-Aminobenzoic Acid~180°C~210°CSublimation and early decarboxylation due to lower MW.
Alternative B 4-Formylbenzoic Acid~190°C~220°CAldehyde autoxidation; lower lattice energy than biphenyls.
Resultant COF Imine-Linked COF (AFPBA-derived)>350°C>400°CFormation of C=N bonds eliminates the reactive aldehyde/amine volatility.

Key Insight: AFPBA offers superior stability to its constituent monomers (Alternatives A & B) due to the biphenyl


-

stacking interactions, but it remains less stable than the final framework product. Do not process AFPBA above 200°C during activation or drying steps.

TGA Methodology: The Self-Validating Protocol

To obtain reproducible data for AFPBA, a standard "ramp" is insufficient due to the potential for Schiff-base self-polymerization during heating. Use this Self-Validating Protocol .

Experimental Workflow (Graphviz)

TGA_Protocol Sample Sample Prep (3-5 mg, Alumina Pan) Equilib Equilibration 30°C for 10 min Sample->Equilib Stage1 Stage 1: Dehydration Ramp 5°C/min to 120°C Equilib->Stage1 Iso Isothermal Hold 120°C for 20 min (Validate Solvent Removal) Stage1->Iso Stage2 Stage 2: Degradation Ramp 10°C/min to 800°C Iso->Stage2 Gas Atmosphere Switch N2 -> Air (at 600°C) Stage2->Gas Optional for Char Analysis

Figure 1: Step-by-step TGA protocol designed to separate solvent loss from ligand degradation.

Detailed Protocol Steps
  • Sample Preparation: Load 3–5 mg of AFPBA into a ceramic (alumina) crucible. Avoid aluminum pans if temperatures >500°C are planned.

  • Atmosphere: Purge with Nitrogen (N₂) at 40–60 mL/min to prevent early oxidation of the aldehyde group.

  • Dehydration Phase (Critical): Ramp to 120°C and hold for 20 minutes .

    • Why? AFPBA is hygroscopic and often traps synthesis solvents (DMF/Ethanol). This step separates "solvent weight" from "decomposition weight."

  • Decomposition Phase: Ramp at 10°C/min from 120°C to 800°C.

  • Data Derivative: Plot the Derivative Thermogravimetry (DTG) curve. The

    
     (peak of DTG) is more reliable than 
    
    
    
    for comparison.

Thermal Profile Interpretation

Understanding the TGA curve of AFPBA requires analyzing three distinct zones.

Zone 1: Volatiles (30°C – 150°C)
  • Expected Mass Loss: 2–8% (depending on drying).

  • Mechanism: Loss of physisorbed water and lattice-bound solvents.

  • Validation: If mass loss continues linearly during the isothermal hold (Step 3 above), the solvent is tightly bound (e.g., DMF coordinated to the carboxylic acid).

Zone 2: Functional Group Degradation (220°C – 350°C)
  • Expected Mass Loss: 15–25%.

  • Mechanism:

    • Condensation: The -NH₂ and -CHO groups on neighboring molecules may react to form imines (releasing water) as the lattice energy breaks.

    • Decarboxylation: The -COOH group typically cleaves as CO₂ around 280–320°C.

  • Warning: A sharp drop here indicates the material is unsuitable for high-temperature solvothermal synthesis (>200°C) without prior protection.

Zone 3: Skeleton Collapse (400°C – 800°C)
  • Mechanism: Breakdown of the biphenyl core and carbonization.

  • Char Yield: Under N₂, aromatic ligands like AFPBA typically leave a char residue of 20–40%. Under Air, this should burn off to ~0%.

Degradation Pathway Logic (Graphviz)

Degradation_Logic AFPBA Intact AFPBA Ligand (Stable < 200°C) Condensation Self-Condensation (-H2O, Imine formation) ~220°C AFPBA->Condensation Heat Decarb Decarboxylation (-CO2) ~280-300°C AFPBA->Decarb Direct Path Condensation->Decarb Heat Char Carbonized Residue (Biphenyl Core Breakdown) >450°C Decarb->Char

Figure 2: Predicted thermal degradation pathway of AFPBA under inert atmosphere.

References

  • PubChem. (n.d.).[1][2] 3-Amino-5-(3-formylphenyl)benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials. (Context on aldehyde-amine linker stability). Retrieved from [Link]

  • Cavka, J. H., et al. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society. (Methodology for TGA of carboxylate linkers). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Pore Size Distribution in 3-Amino-5-(4-formylphenyl)benzoic acid Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals The precise characterization of pore size distribution in Covalent Organic Frameworks (COFs) is paramount for their application in fields ranging from gas s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of pore size distribution in Covalent Organic Frameworks (COFs) is paramount for their application in fields ranging from gas separation and storage to targeted drug delivery. This guide provides a comprehensive comparison of key techniques for validating the pore size distribution of COFs synthesized from 3-Amino-5-(4-formylphenyl)benzoic acid, a versatile building block for creating highly porous and crystalline materials.[1][2] We will delve into the underlying principles, experimental protocols, and comparative analysis of gas adsorption, mercury porosimetry, and positron annihilation lifetime spectroscopy (PALS).

The architecture of COFs, defined by their crystalline and porous nature, is constructed from organic building blocks linked by strong covalent bonds.[1] The choice of linkers, such as 3-Amino-5-(4-formylphenyl)benzoic acid, allows for the rational design of pore size and functionality.[3] The resulting pore structure dictates the material's performance in various applications, making accurate pore size validation a critical step in material development and quality control.[4][5][6]

Comparative Analysis of Pore Size Validation Techniques

A multi-faceted approach is often necessary for a complete understanding of a COF's porosity. The following table summarizes the strengths and limitations of the techniques discussed in this guide.

TechniquePrinciplePore Size RangeAdvantagesLimitations
Gas Adsorption (N₂ or Ar) Physisorption of gas molecules onto the material's surface at cryogenic temperatures.Micropores (< 2 nm) and Mesopores (2 - 50 nm)[7][8]High resolution for micropores and mesopores, provides surface area (BET) and pore volume data.Not suitable for macropores, can be time-consuming, assumes idealized pore geometries (slit, cylinder).[9]
Mercury Porosimetry Intrusion of non-wetting mercury into pores under high pressure.Mesopores (from ~3 nm) and Macropores (> 50 nm)[10][11]Wide pore size range, rapid analysis.[12]Can damage or compress soft materials like COFs, assumes cylindrical pore geometry, safety concerns with mercury.[11][13]
Positron Annihilation Lifetime Spectroscopy (PALS) Measures the lifetime of positrons and positronium in the material to determine pore size.Sub-nm to tens of nm[14][15]Non-destructive, sensitive to both open and closed pores, does not require probe molecules.[16][17]Complex data analysis, requires specialized equipment.[16]

Experimental Protocols

Gas Adsorption Analysis (N₂ at 77 K)

Gas adsorption is a cornerstone technique for characterizing microporous and mesoporous materials.[7][8] The method relies on measuring the amount of gas adsorbed onto the COF surface at different relative pressures.

Step-by-Step Methodology:

  • Sample Degassing: Accurately weigh 50-100 mg of the 3-Amino-5-(4-formylphenyl)benzoic acid COF sample into a sample tube. Degas the sample under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120 °C) for several hours to remove any adsorbed moisture or guest molecules. The specific temperature and time should be optimized to avoid any structural changes to the COF.

  • Isotherm Measurement: Transfer the sample tube to the analysis port of a volumetric gas adsorption analyzer. Immerse the sample tube in a liquid nitrogen bath (77 K). Introduce nitrogen gas in controlled doses and record the equilibrium pressure after each dose.

  • Data Analysis:

    • BET (Brunauer-Emmett-Teller) Surface Area: Calculate the specific surface area from the adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3.[18] It's important to note that for microporous materials, the BET method may overestimate the surface area, but it remains a valuable comparative metric.[9]

    • Pore Size Distribution (PSD): Utilize density functional theory (DFT) models, such as Non-Local Density Functional Theory (NLDFT) or Quenched Solid Density Functional Theory (QSDFT), to derive the pore size distribution from the adsorption isotherm.[9] These models are considered more accurate for microporous materials than older methods like the Barrett-Joyner-Halenda (BJH) analysis.[18][19] The choice of the DFT model (e.g., slit-pore or cylindrical pore geometry) should be based on the expected pore shape of the COF.[9][20]

GasAdsorptionWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Degas Degas Sample Measure Measure N2 Isotherm at 77K Degas->Measure BET BET Surface Area Measure->BET NLDFT NLDFT/QSDFT Pore Size Measure->NLDFT MercuryPorosimetryWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Place Sample in Penetrometer LowP Low-Pressure Intrusion Sample->LowP HighP High-Pressure Intrusion LowP->HighP Washburn Calculate PSD (Washburn Eq.) HighP->Washburn

Caption: Mercury Porosimetry Workflow.

Positron Annihilation Lifetime Spectroscopy (PALS)

PALS is a non-destructive technique that provides information about the size and distribution of pores and free volumes in materials. [16]It is particularly useful for characterizing both open and closed porosity in materials like COFs and Metal-Organic Frameworks (MOFs). [17][21] Step-by-Step Methodology:

  • Sample Preparation: A sample of the COF powder is typically pressed into a pellet and placed in a sample holder between two thin foils that enclose a positron source (e.g., ²²NaCl).

  • Data Acquisition: The sample assembly is placed between two detectors that measure the time delay between the emission of a gamma-ray signaling the birth of a positron and the gamma-rays produced upon its annihilation.

  • Data Analysis: The resulting lifetime spectrum is deconvoluted into several lifetime components. The longest-lived component corresponds to the annihilation of ortho-positronium (o-Ps) trapped in the pores. The lifetime of this component is directly related to the pore size through established models (e.g., the Tao-Eldrup model).

PALSWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Prepare Sample with Positron Source Measure Measure Annihilation Lifetime Spectrum Sample->Measure Deconvolute Deconvolute Spectrum Measure->Deconvolute Model Calculate PSD (Tao-Eldrup Model) Deconvolute->Model

Caption: PALS Workflow.

Interpreting and Cross-Validating Results

A robust characterization of the pore size distribution of your 3-Amino-5-(4-formylphenyl)benzoic acid COF is best achieved by comparing the results from multiple techniques.

  • Gas Adsorption will provide a detailed view of the micropores and smaller mesopores, which are often critical for applications like gas separation. [22]A narrow pore size distribution obtained from NLDFT analysis is often indicative of a highly crystalline COF. [23]* Mercury Porosimetry , if applicable without sample damage, can reveal the presence of larger mesopores and macropores that might not be captured by gas adsorption.

  • PALS offers a unique perspective by probing both open and closed pores, providing a more complete picture of the void space within the material. [17]Discrepancies between PALS and gas adsorption data can indicate the presence of inaccessible pores.

By synthesizing the data from these complementary techniques, researchers can build a comprehensive and validated model of the pore structure of their COF, enabling a deeper understanding of its properties and performance.

References

  • Pore size evaluation by positron annihilation lifetime spectroscopy. (n.d.). Toray Research Center, Inc. Retrieved February 19, 2026, from [Link]

  • PALS - Positron Annihilation Lifetime Spectroscopy - Materials Characterization Services. (n.d.). Mat-test. Retrieved February 19, 2026, from [Link]

  • Pore size distributions a–h, Pore size distribution profiles for RC-COFs (a, c, e, g) and DP-COFs (b, d, f, h). The reconstructed COFs showed a much narrower pore size distribution, which reflected their enhanced crystallinity. Source data - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Macocinschi, D., et al. (2023). Revisiting Metal–Organic Frameworks Porosimetry by Positron Annihilation: Metal Ion States and Positronium Parameters. The Journal of Physical Chemistry C, 127(32), 15993-16001.
  • Positron annihilation lifetime spectroscopy (PALS) on porous materials... - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Positron annihilation as a method to characterize porous materials - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Toure, A. A., et al. (2023).
  • Onal, I., et al. (2023). The COF Space: Materials Features, Gas Adsorption, and Separation Performances Assessed by Machine Learning.
  • Mercury Porosimetry System - FORTH / ICE-HT. (n.d.). Foundation for Research and Technology - Hellas. Retrieved February 19, 2026, from [Link]

  • What is the standard procedure for pore size measurement? | ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Zhang, S. (2023). Beyond Mercury Porosimetry: Image-based Porosity Analysis. DigiM Solution. Retrieved February 19, 2026, from [Link]

  • Wang, Z., et al. (2021). Pore-in-Pore Engineering in a Covalent Organic Framework Membrane for Gas Separation. Journal of the American Chemical Society, 143(37), 15476-15483.
  • POROSIMETRY BY MERCURY INJECTION - à . (n.d.). Retrieved February 19, 2026, from [Link]

  • Corcos, A. R., et al. (2019). Reducing the Pore Size of Covalent Organic Frameworks in Thin-Film Composite Membranes Enhances Solute Rejection. ChemRxiv.
  • Mercury porosimetry: Principles, applications, and how the AutoPore V delivers. (n.d.). Micromeritics. Retrieved February 19, 2026, from [Link]

  • Porous structure and gas adsorption of COF and Cu–COF. a) Nitrogen... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Haff, A. G., et al. (2023). First Principles Analysis of Perfluoroalkyl Substance Adsorption on COF-300 Covalent Organic Frameworks. ChemRxiv.
  • Chen, X., et al. (2022). Covalent Organic Frameworks: Chemistry of Pore Interface and Wall Surface Perturbation and Impact on Functions.
  • Evans, A. M., et al. (2023). Design, Synthesis, and Applications of Mesoporous Covalent Organic Frameworks. CCS Chemistry, 5(10), 2739-2758.
  • Zhu, Y., et al. (2022). High-Pressure Gas Adsorption on Covalent Organic Framework CTF-1.
  • GB/T 45528-2025 | Nanotechnology - Measurement of pore size and pore size distribution of nanoporous materials - Fluorescence probe method | SAC | STATNANO. (n.d.). Retrieved February 19, 2026, from [Link]

  • Siderius, D. W., et al. (2017).
  • Analysis of porosity. (n.d.). Retrieved February 19, 2026, from [Link]

  • Size Distribution Determination of Nanoparticles and Nanosized Pores by Small-Angle X-Ray Scattering on a Multi-Purpose X - SciSpace. (n.d.). Retrieved February 19, 2026, from [Link]

  • Siderius, D. W., et al. (2017).
  • How to determine pore size distribution of microporous carbon? - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Nanoparticle and Pore Size and Size Distribution by SAXS - Xenocs. (n.d.). Xenocs. Retrieved February 19, 2026, from [Link]

  • What is the difference between BET, NLDFT/QSDFT Method and SAXS for measuring surface area and pore size distribution of microporous carbon materials? | ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]

  • Hante, I., et al. (2022).
  • Zhang, Y., et al. (2016). Reticular Synthesis of Multinary Covalent Organic Frameworks. eScholarship, University of California.
  • 3-Amino-5-(3-formylphenyl)benzoic acid | C14H11NO3 | CID 53225136 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • WO2014057504A1 - Porous crystalline frameworks, process for the preparation therof and their mechanical delamination to covalent organic nanosheets (cons) - Google Patents. (n.d.).

Sources

Comparative

Solid-State NMR Validation of Imine Linkages in 3-Amino-5-(4-formylphenyl)benzoic Acid Polymers

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Characterization Challenge The synthesis of Porous Organic Polymers (POPs) or Covalent Organ...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Characterization Challenge

The synthesis of Porous Organic Polymers (POPs) or Covalent Organic Frameworks (COFs) from 3-Amino-5-(4-formylphenyl)benzoic acid relies on the self-condensation of its amine and aldehyde functionalities to form an imine (Schiff base) linkage . While this monomer offers a unique bifunctional geometry for network formation, its insolubility post-polymerization renders solution-phase NMR impossible.

This guide objectively compares validation methodologies, establishing Solid-State NMR (ssNMR) not merely as an alternative, but as the definitive "product" for structural validation. Unlike FTIR, which suffers from signal overlap between C=N and C=C/COOH bands, ssNMR provides atomic-level resolution capable of distinguishing the newly formed imine bond from the residual carboxylic acid and aromatic backbone.

Comparative Analysis: ssNMR vs. Alternatives

The following table contrasts the performance of ssNMR against common alternatives for validating imine linkages in this specific polymer system.

FeatureSolid-State NMR (

C CP/MAS)
FTIR Spectroscopy X-ray Photoelectron Spectroscopy (XPS)
Primary Detection Direct observation of Carbon/Nitrogen environments.Vibrational modes of functional groups.Elemental binding energies (Surface only).
Imine Specificity High. Distinct chemical shift (~155-165 ppm).Medium/Low. C=N stretch (~1620 cm⁻¹) overlaps with aromatic C=C and C=O (acid).Medium. N1s peak shift can distinguish -NH₂ from -N=C-, but resolution is often lower.
Quantification Semi-quantitative (with care); distinguishes residual aldehyde.Qualitative; difficult to quantify conversion due to overlapping bands.Semi-quantitative surface composition; may not reflect bulk.
Interference Minimal. Spectral editing (NQS) separates C=N from COOH.High. Carboxylic acid C=O (~1700 cm⁻¹) and aromatic rings mask signals.Surface contamination can skew N1s data.
Self-Validation Yes. Correlation between

C and

N spectra confirms linkage.
No. Requires supporting data to confirm peak assignments.No. Requires curve fitting which introduces bias.
Technical Deep Dive: The ssNMR Validation Workflow

To validate the imine linkage in 3-Amino-5-(4-formylphenyl)benzoic acid polymers, a standard 1D spectrum is insufficient due to the complexity of the aromatic region. The following workflow utilizes Spectral Editing to provide a self-validating dataset.

Experiment A:

C CP/MAS (Cross-Polarization Magic Angle Spinning)

This is the baseline experiment to visualize all carbon environments.

  • Objective: Identify the disappearance of the aldehyde signal and appearance of the imine signal.

  • Key Parameter: Contact time (typically 1-2 ms) to ensure efficient magnetization transfer to quaternary carbons.

Experiment B:

C NQS (Non-Quaternary Suppression) / Dipolar Dephasing

This is the critical "filter" experiment.

  • Mechanism: A delay (typically 40-50 µs) is inserted before acquisition with decoupling turned off. Carbons with strong dipolar coupling to protons (CH, CH₂) dephase rapidly and disappear. Carbons with no attached protons (Quaternary C, C=O of acid) remain visible.

  • Application:

    • Imine Carbon (-CH=N-): Has an attached proton. Signal Disappears.

    • Carboxylic Acid Carbon (-COOH): No attached proton. Signal Remains.

    • Aldehyde Carbon (-CHO): Has an attached proton. Signal Disappears.

  • Result: This experiment unequivocally distinguishes the Imine peak from the Carboxylic Acid peak, which often overlap in the 160-170 ppm region.

Experiment C:

N CP/MAS (The "Kill Shot")
  • Objective: Direct observation of the nitrogen transformation.

  • Observation: A dramatic chemical shift change from the amine precursor to the imine product.

Experimental Protocols
Protocol 1:

C CP/MAS & NQS Acquisition

Equipment: 400 MHz (or higher) Solid-State NMR Spectrometer with a double-resonance probe (H/X). Sample Prep: Pack ~50-80 mg of dry polymer powder into a 4mm ZrO₂ rotor.

Step-by-Step:

  • Spinning: Set MAS rate to 10-12 kHz to remove spinning sidebands from the aromatic region.

  • Pulse Sequence (Standard): Use a standard CP sequence with TPPM decoupling.

    • Relaxation Delay: 3-5 s (ensure full relaxation).

    • Contact Time: 2 ms.

    • Scans: 1024 - 4096 (depending on crystallinity).

  • Pulse Sequence (NQS):

    • Insert a dipolar dephasing delay (

      
      ) of 40 µs after the CP block and before acquisition.
      
    • Turn off high-power proton decoupling during this delay.

    • Turn decoupling back on for acquisition.

  • Processing: Apply 20-50 Hz line broadening (exponential window function) before Fourier Transform.

Protocol 2: Data Interpretation & Expected Shifts

Use the following table to assign signals. Note that the exact shift depends on stacking interactions, but the ranges are consistent.

MoietyCarbon TypeExpected

C Shift (ppm)
Behavior in NQS (Dipolar Dephasing)
Aldehyde -C HO190 - 192Disappears (Signal Lost)
Carboxylic Acid -C OOH168 - 175Remains (Signal Retained)
Imine -C H=N-155 - 165Disappears (Signal Lost)
Aromatic C-N Quaternary145 - 155Remains
Aromatic C-C Quaternary130 - 145Remains
Aromatic C-H Tertiary115 - 135Disappears

Validation Criteria:

  • Aldehyde Consumption: Absence of peak at ~191 ppm.

  • Imine Formation: Presence of a peak at ~160 ppm in the Standard spectrum.

  • Differentiation: The peak at ~160 ppm must vanish in the NQS spectrum, while the acid peak at ~170 ppm remains.

Visualization of Workflows
Figure 1: Synthesis & Characterization Logic

This diagram illustrates the transformation of the monomer to the polymer and the corresponding shift in analytical signals.

G Monomer Monomer: 3-Amino-5-(4-formylphenyl)benzoic acid Polymer Polymer: Imine-Linked Network Monomer->Polymer Self-Condensation (-H2O) AldehydeSignal 13C Signal: ~191 ppm (Aldehyde C=O) Monomer->AldehydeSignal AmineSignal 15N Signal: ~-320 ppm (Amine -NH2) Monomer->AmineSignal AcidSignal 13C Signal: ~170 ppm (Acid -COOH) Monomer->AcidSignal ImineCSignal 13C Signal: ~160 ppm (Imine C=N) Polymer->ImineCSignal New Bond ImineNSignal 15N Signal: ~-60 ppm (Imine -N=C-) Polymer->ImineNSignal New Bond Polymer->AcidSignal Unchanged AldehydeSignal->ImineCSignal Shift Upfield AmineSignal->ImineNSignal Shift Downfield

Caption: Transformation of NMR signals during the polymerization of 3-Amino-5-(4-formylphenyl)benzoic acid.

Figure 2: Signal Assignment Decision Tree

A logical flow for distinguishing the Imine signal from the Carboxylic Acid signal using Spectral Editing.

DecisionTree Start Analyze 13C CP/MAS Spectrum Region 150-180 ppm Peak190 Peak at ~190 ppm? Start->Peak190 Residual Residual Monomer / End Groups (Aldehyde Present) Peak190->Residual Yes Clean Proceed to 155-175 ppm Region Peak190->Clean No NQS_Test Perform NQS / Dipolar Dephasing (40 µs delay) Clean->NQS_Test Result1 Signal DISAPPEARS NQS_Test->Result1 Protonated Carbon Result2 Signal REMAINS NQS_Test->Result2 Non-Protonated Carbon ImineID CONFIRMED: Imine Linkage (-CH=N-) (~160 ppm) Result1->ImineID AcidID CONFIRMED: Carboxylic Acid (-COOH) (~170 ppm) Result2->AcidID

Caption: Decision logic for distinguishing Imine (protonated) from Acid (non-protonated) carbons using NQS.

References
  • Segura, J. L., et al. (2016). "Design and Applications of Porous Organic Polymers." Chemical Society Reviews.

  • Schmidt-Rohr, K., & Mao, J. D. (2002).[1] "Efficient CH-group selection and identification in 13C solid-state NMR by dipolar DEPT and 1H chemical-shift filtering." Journal of the American Chemical Society.

  • Modi, S., et al. (2023). "Evaluation of an Imine-Linked Polymer Organic Framework for Storage and Release of H2S and NO." MDPI.

  • Bertani, P., et al. (2014).[2] "15N chemical shift referencing in solid state NMR." Solid State Nuclear Magnetic Resonance.

  • Gao, X., et al. (2013). "Spectrally edited 2D 13C-13C NMR spectra without diagonal ridge for characterizing 13C-enriched low-temperature carbon materials." Journal of Magnetic Resonance.

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-(4-formylphenyl)benzoic acid proper disposal procedures

Operational Guide: Handling and Disposal of 3-Amino-5-(4-formylphenyl)benzoic Acid As a multifunctional building block frequently utilized in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 3-Amino-5-(4-formylphenyl)benzoic Acid

As a multifunctional building block frequently utilized in the synthesis of Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and advanced pharmaceutical intermediates, 3-Amino-5-(4-formylphenyl)benzoic acid presents unique logistical and safety challenges. The presence of an electron-donating amino group, an electrophilic formyl (aldehyde) group, and a carboxylic acid on the same molecular framework necessitates strict operational protocols. Improper disposal can lead to unwanted self-condensation, environmental contamination, or hazardous cross-reactions in waste streams.

This guide provides a self-validating, step-by-step methodology for the safe logistical management and disposal of this compound, designed specifically for research and drug development professionals.

Physicochemical Profiling & Hazard Assessment

To establish a rigorous disposal protocol, we must first analyze the chemical's reactivity profile. The causality behind our disposal choices is directly linked to the behavior of its functional groups:

  • Formyl Group (-CHO): Highly reactive and susceptible to air oxidation to form carboxylic acids. It can undergo rapid Schiff base condensation with primary amines.

  • Amino Group (-NH2): Weakly basic and prone to oxidation. Substituted anilines typically pose acute aquatic toxicity risks and must be kept out of standard wastewater systems.

  • Carboxylic Acid (-COOH): Weakly acidic; can form salts with inorganic bases, which drastically alters its solubility profile and environmental mobility.

Because of this trifunctional nature, the compound must never be disposed of in the regular trash or down the drain, even if local regulations permit small quantities of benign organics[1]. It must be managed as a chemically hazardous solid waste destined for high-temperature incineration to ensure complete thermal destruction of the aromatic rings and reactive moieties[2].

Table 1: Physicochemical Properties & Waste Classification Summary

ParameterSpecification / ClassificationOperational Implication
Physical State Solid (Powder/Crystals)High risk of aerosolization; requires wet-wiping and dust suppression during spills.
EPA RCRA Status Unlisted, evaluated for Toxicity[3]Must be segregated from general refuse and managed strictly as hazardous waste.
Chemical Incompatibilities Strong oxidizers, strong acids/basesDo not mix with nitric acid or peroxide waste streams to prevent thermal runaway.
Primary Disposal Route High-Temperature Incineration[2]Must be packaged in combustible, leak-proof containers (e.g., HDPE).

Waste Segregation Logic & Routing

The most critical failure point in laboratory waste management is improper segregation. Mixing 3-Amino-5-(4-formylphenyl)benzoic acid with incompatible waste streams (such as oxidizing acids) can lead to exothermic degradation or dangerous gas evolution. Furthermore, when the compound is dissolved in solvents during synthesis, the routing depends entirely on the solvent's halogen content.

WasteRouting A 3-Amino-5-(4-formylphenyl)benzoic acid Waste Generation B Solid State (Powder/Crystals) A->B C Liquid State (Dissolved in Solvent) A->C D Non-Halogenated Solid Waste Container B->D Direct transfer E Halogenated Solvent? C->E Assess solvent F Halogenated Liquid Waste E->F Yes (e.g., DCM) G Non-Halogenated Liquid Waste E->G No (e.g., DMF)

Decision tree for the segregation and routing of 3-Amino-5-(4-formylphenyl)benzoic acid waste.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Unused Reagent or Contaminated Consumables)

Causality: Solid organic amines and aldehydes must be isolated in sealed environments to prevent environmental leaching, oxidative degradation, and cross-contamination with ambient lab reagents.

  • Collection: Using a non-sparking spatula, carefully transfer any unused or degraded 3-Amino-5-(4-formylphenyl)benzoic acid into a chemically compatible, sealable container (preferably a wide-mouth High-Density Polyethylene (HDPE) jar).

  • Consumable Segregation: Place all contaminated weigh boats, filter papers, and disposable spatulas into a heavy-duty, transparent plastic bag designated for solid hazardous waste.

  • Labeling: Affix a standardized hazardous waste label. The label must explicitly state the full chemical name (no abbreviations or structural formulas) and the primary hazard (e.g., "Toxic/Irritant Solid")[4].

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Self-Validation Check: Ensure the container remains tightly closed at all times unless actively adding waste to comply with EPA emission standards[4].

Protocol B: Liquid Waste Management (Reaction Filtrates)

Causality: This compound is typically processed in polar aprotic solvents (e.g., DMF, DMSO, THF). The solvent matrix dictates the incineration temperature and regulatory tracking, requiring strict separation of halogenated and non-halogenated liquids.

  • Quenching & Verification: Before disposal, ensure the reaction mixture contains no active catalysts (e.g., palladium or copper used in cross-coupling reactions). If transition metals are present, the waste must be additionally labeled as containing heavy metals.

  • Solvent Assessment: Identify the primary solvent. If the mixture contains even 1% of a halogenated solvent (e.g., Dichloromethane, Chloroform), the entire mixture must be routed to the Halogenated waste stream to prevent the formation of dioxins during incineration[5].

  • Transfer: Inside a certified chemical fume hood, use a dedicated funnel to pour the filtrate into the appropriate 5-gallon waste carboy.

  • Self-Validation Check: Verify that the carboy is not overfilled (leave at least 10% headspace for vapor expansion). Immediately remove the funnel and seal the cap to prevent fugitive emissions[4].

Protocol C: Spill Response and Decontamination

Causality: Dry sweeping of fine organic powders causes aerosolization, leading to inhalation exposure and the settling of reactive particulates on incompatible surfaces.

  • Isolation: Immediately cordon off the spill area. Don appropriate PPE, including nitrile gloves, safety goggles, a lab coat, and an N95 or P100 particulate respirator if significant dust is present.

  • Dust Suppression: Lightly mist the spilled solid with a compatible, low-toxicity solvent (such as isopropanol or water) to suppress aerosolization. Do not use reactive solvents like acetone.

  • Containment & Recovery: Wipe up the moistened material using absorbent laboratory pads. Work from the outside of the spill toward the center to prevent spreading the footprint.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a final wipe with isopropanol to remove any residual organic residue.

  • Disposal: Place all used absorbent pads and contaminated PPE into a solid hazardous waste bag, label it appropriately, and transfer it to the SAA.

References

  • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) / National Institutes of Health (NIH)[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes US Environmental Protection Agency (EPA)[Link]

  • Hazardous Chemical Waste Management Guidelines Columbia University Research / Environmental Health & Safety [Link]

  • Hazardous Waste and Disposal American Chemical Society (ACS)[Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-5-(4-formylphenyl)benzoic acid

Part 1: Executive Safety Summary Compound Identity: Name: 3-Amino-5-(4-formylphenyl)benzoic acid CAS: 1289041-57-1[1] Application: Bifunctional organic linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Fram...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Compound Identity:

  • Name: 3-Amino-5-(4-formylphenyl)benzoic acid

  • CAS: 1289041-57-1[1]

  • Application: Bifunctional organic linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

  • Physical State: Pale yellow to brown solid powder.

Immediate Hazard Profile (Inferred from Functional Groups): This compound contains three distinct reactive functionalities: a carboxylic acid, a primary amine, and an aldehyde. While specific toxicological data is limited, the structural analogues (aminobenzoic acids and benzaldehydes) dictate a Warning signal word.

  • H315: Causes skin irritation.[2][3][4][5][6]

  • H319: Causes serious eye irritation.[2][3][4][5][6][7][8][9]

  • H335: May cause respiratory irritation.[2][3][4][6][7]

  • Reactivity Alert: The presence of both an amine and an aldehyde suggests a risk of intermolecular Schiff base formation (polymerization) if exposed to moisture or heat.

Part 2: Personal Protective Equipment (PPE) Matrix

As a Senior Application Scientist, I do not recommend generic "lab safety" gear. This protocol is designed to prevent cross-contamination of high-purity MOF precursors and protect against sensitization.

Zone Equipment Technical Specification Rationale
Ocular Chemical Goggles ANSI Z87.1 / EN166 (Sealed)Standard safety glasses are insufficient. Fine organic powders are statically charged and can bypass side-shields, causing severe ocular irritation (Aldehyde moiety).
Dermal (Hands) Double Nitrile Inner: 4 mil (0.10 mm)Outer: 5-8 mil (Long Cuff)Breakthrough Time: >480 min. Aldehydes can penetrate latex. Double gloving allows outer glove removal after weighing without exposing skin.
Respiratory Engineering Control Fume Hood (Face Velocity: 100 fpm) Primary Defense. The compound is a respiratory irritant. Do not handle on an open bench.
Body Lab Coat + Apron Cotton/Poly Blend + Tyvek ApronTyvek apron prevents dust accumulation on personal clothing, reducing carry-home contamination risk.
PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Identification Weighing Weighing / Solid Handling Start->Weighing Solution Solution Preparation Start->Solution Spill Spill Cleanup (>1g) Start->Spill Weighing_PPE REQUIRED: 1. Fume Hood 2. Sealed Goggles 3. Double Nitrile Gloves 4. Anti-static Gun Weighing->Weighing_PPE High Dust Risk Solution_PPE REQUIRED: 1. Fume Hood 2. Safety Glasses 3. Single Nitrile Gloves Solution->Solution_PPE Low Dust Risk Spill_PPE REQUIRED: 1. N95/P100 Respirator 2. Tyvek Suit 3. Chemical Goggles Spill->Spill_PPE Exposure Risk

Figure 1: Task-based PPE selection logic ensuring appropriate protection levels based on aerosolization risk.

Part 3: Operational Protocol (Step-by-Step)

This protocol ensures the integrity of the chemical (preventing oxidation) and the safety of the operator.

Storage & Stability
  • Condition: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

  • Why? The aldehyde group (-CHO) is susceptible to oxidation to carboxylic acid in air. The amine group (-NH2) can oxidize, darkening the compound.

  • Container: Amber glass vial with a Teflon-lined cap.

Weighing Procedure (The Critical Step)
  • Step 1: Transfer the sealed vial into the fume hood.

  • Step 2: Place a tared weighing boat on the balance.

  • Step 3: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the powder.

    • Expert Insight: Organic linkers like CAS 1289041-57-1 are prone to static buildup. Static can cause the powder to "jump" onto gloves or the balance bench, creating an inhalation hazard.

  • Step 4: Dispense using a stainless steel spatula. Do not use plastic (static risk).

  • Step 5: Recap the vial immediately and purge with Nitrogen if available before long-term storage.

Solubilization
  • Solvents: Soluble in DMSO, DMF, and NMP. Sparingly soluble in alcohols.

  • Protocol: Add solvent to the powder, not powder to solvent, to minimize dust clouds.

Waste Disposal
  • Solid Waste: Dispose of in "Hazardous Solid Waste - Organic" container.

  • Liquid Waste: "Non-Halogenated Organic Solvents" (if dissolved in DMSO/DMF).

  • Cleaning: Wipe balance area with a methanol-dampened tissue. Dispose of the tissue as solid hazardous waste.

Part 4: Emergency Response

Scenario Immediate Action Follow-Up
Eye Contact Flush for 15 mins using an eyewash station. Hold eyelids open.Seek medical attention immediately.[7][9] Aldehydes can cause corneal damage.
Skin Contact Remove contaminated gloves/clothing.[8][10] Wash with soap and water.[3][6][8][9][10][11]Monitor for redness/rash (sensitization).
Inhalation Move to fresh air.[2][3][7][8][9][10]If breathing is difficult, administer oxygen (trained personnel only).
Spill (< 5g) Dampen with acetone/methanol to prevent dust. Wipe up.[6][7][9][10][11]Place in a sealed bag labeled "Hazardous Debris".
Handling Workflow Visualization

Handling_Workflow cluster_safety Safety Checkpoints Storage Storage (4°C, Argon) Equilibration Warm to Room Temp (Prevent Condensation) Storage->Equilibration 30 mins Hood Transfer to Fume Hood Equilibration->Hood Weighing Weighing (Anti-static protocol) Hood->Weighing PPE Check Reaction Reaction/Dissolution Weighing->Reaction Waste Waste Segregation Reaction->Waste

Figure 2: Operational workflow emphasizing temperature equilibration to prevent moisture hydrolysis of the aldehyde.

References

  • Sigma-Aldrich. 3-amino-5-formylbenzoic acid Product Page (CAS 1289041-57-1).[1] Retrieved from [1]

  • PubChem. 3-Amino-5-(3-formylphenyl)benzoic acid Compound Summary (Analogous Structure). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[7][11] Retrieved from

  • Fisher Scientific. Generic SDS for Formylbenzoic Acid Derivatives. Retrieved from

Sources

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